CRT 0105446
Descripción
Propiedades
Fórmula molecular |
C20H18F3N3O2S |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
N-[5-[3-[4-methoxy-2-(trifluoromethyl)phenyl]-4-pyridinyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27) |
Clave InChI |
UIQNMIISGRIHIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC=C(S1)C2=C(C=NC=C2)C3=C(C=C(C=C3)OC)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
The Role of CRT0105446 in Cofilin Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound CRT0105446 and its role in the phosphorylation of cofilin, a key regulator of actin dynamics. This document outlines the mechanism of action of CRT0105446, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and illustrates the relevant signaling pathways.
Introduction: Cofilin Phosphorylation and Actin Dynamics
The actin cytoskeleton is a dynamic network of protein filaments that is crucial for a multitude of cellular processes, including cell motility, division, and morphogenesis. The constant remodeling of this network is tightly regulated by a host of actin-binding proteins. Among these, cofilin plays a pivotal role by severing and depolymerizing actin filaments, thereby promoting actin turnover.
The activity of cofilin is itself subject to regulation, primarily through phosphorylation at the serine-3 residue.[1] Phosphorylation of cofilin renders it inactive, preventing it from binding to and depolymerizing actin filaments.[1][2] This inactivation leads to the stabilization and accumulation of F-actin structures.[2] The primary kinases responsible for cofilin phosphorylation are the LIM kinases, LIMK1 and LIMK2.[3]
CRT0105446: A Potent Inhibitor of LIM Kinases
CRT0105446 is a novel small molecule inhibitor that has been identified as a potent antagonist of LIM kinase (LIMK) activity. By directly inhibiting LIMK1 and LIMK2, CRT0105446 effectively blocks the phosphorylation of cofilin. This leads to an increase in the active, dephosphorylated form of cofilin, resulting in enhanced actin filament depolymerization and a subsequent disruption of the actin cytoskeleton.
Mechanism of Action
CRT0105446 functions as an ATP-competitive inhibitor of LIMK1 and LIMK2. It occupies the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to cofilin. This targeted inhibition of LIMK leads to a decrease in the levels of phosphorylated cofilin (p-cofilin) within the cell.
Quantitative Data
The inhibitory potency of CRT0105446 against LIMK1 and LIMK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| LIMK1 | 8 |
| LIMK2 | 32 |
In vitro IC50 values for CRT0105446 against LIMK1 and LIMK2.
Signaling Pathway
CRT0105446 acts on the well-established Rho-ROCK-LIMK-Cofilin signaling pathway, which is a central regulator of actin cytoskeleton dynamics.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of CRT0105446 on cofilin phosphorylation.
In Vitro LIMK HTRF Kinase Assay
This assay is used to determine the direct inhibitory effect of CRT0105446 on the kinase activity of LIMK1 and LIMK2.
Materials:
-
Recombinant human LIMK1 or LIMK2 enzyme
-
Cofilin substrate (full-length protein)
-
HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)
-
ATP
-
CRT0105446 (or other test compounds)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-cofilin (Ser3) antibody and d2-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged cofilin)
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of CRT0105446 in DMSO and then dilute in the enzymatic reaction buffer.
-
In a 384-well plate, add the diluted CRT0105446 or DMSO (vehicle control).
-
Add the LIMK1 or LIMK2 enzyme to each well and incubate for 15 minutes at room temperature.
-
Add the cofilin substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the HTRF detection buffer containing EDTA.
-
Add the premixed HTRF detection antibodies (Europium cryptate-labeled anti-p-cofilin and d2-labeled anti-tag antibody).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the inhibitor concentration to determine the IC50.
Western Blot Analysis of Phospho-Cofilin in Cells
This protocol details the measurement of phosphorylated cofilin levels in cultured cells following treatment with CRT0105446.
Materials:
-
Cell culture medium and supplements
-
Cultured cells (e.g., HeLa, NIH3T3)
-
CRT0105446
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer: 50mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-cofilin (Ser3) (e.g., 1:1000 dilution) and Mouse anti-total-cofilin (e.g., 1:1000 dilution) or a loading control like GAPDH or β-actin.
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG-HRP and Anti-mouse IgG-HRP (e.g., 1:5000 dilution)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of CRT0105446 or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-cofilin (Ser3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total cofilin or a loading control to ensure equal protein loading.
Conclusion
CRT0105446 is a valuable research tool for investigating the role of the LIMK-cofilin signaling axis in various cellular processes. Its potent and specific inhibition of LIM kinases allows for the targeted modulation of cofilin phosphorylation and subsequent effects on actin dynamics. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to study the effects of CRT0105446 and similar compounds on this critical cellular pathway.
References
Unveiling the Selectivity of CRT 0105446: A Technical Guide to its Interaction with LIMK1 and LIMK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of CRT 0105446, a potent inhibitor of LIM domain kinases (LIMK). It provides a comprehensive overview of its comparative inhibitory activity against the two isoforms, LIMK1 and LIMK2, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in kinase inhibitor discovery and development.
Executive Summary
This compound is a small molecule inhibitor targeting LIMK1 and LIMK2, key regulators of cytoskeletal dynamics. This guide presents data demonstrating that while this compound potently inhibits both isoforms, it exhibits a preferential affinity for LIMK1. Detailed protocols for established kinase assays are provided to enable researchers to conduct similar selectivity profiling studies. Furthermore, signaling pathway diagrams generated using the DOT language offer a clear visual context for understanding the roles of LIMK1 and LIMK2 and the implications of their inhibition.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound against LIMK1 and LIMK2 is most effectively represented by its half-maximal inhibitory concentration (IC50) values. These values, collated from publicly available data, quantify the concentration of the inhibitor required to reduce the activity of each kinase by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity (LIMK2/LIMK1) |
| LIMK1 | 8[1][2] | 4 |
| LIMK2 | 32[1][2] |
Interpretation of Data: The data clearly indicates that this compound is a potent inhibitor of both LIMK1 and LIMK2. However, with an IC50 of 8 nM for LIMK1 and 32 nM for LIMK2, the compound is approximately four-fold more selective for LIMK1.[1][2] This preferential inhibition suggests that at lower concentrations, this compound is more likely to modulate cellular processes predominantly regulated by LIMK1.
Experimental Methodologies for Kinase Selectivity Profiling
To determine the selectivity of a compound like this compound, various in vitro kinase assays can be employed. Below are detailed protocols for two widely used methods: the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production, and a general protocol for a radiometric kinase assay, a traditional method that measures the incorporation of a radiolabeled phosphate (B84403) into a substrate.
ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted from standard procedures for the Promega ADP-Glo™ Kinase Assay.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction, which generates a luminescent signal.
Materials:
-
Purified recombinant human LIMK1 and LIMK2 enzymes
-
Cofilin (or a suitable peptide substrate)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the IC50 curve.
-
Further dilute the compound dilutions in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is kept constant and low (typically ≤1%).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (Kinase Reaction Buffer with the same final DMSO concentration).
-
Add 2.5 µL of the LIMK1 or LIMK2 enzyme solution (pre-diluted in Kinase Reaction Buffer to the desired concentration).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture containing cofilin and ATP at their final desired concentrations in Kinase Reaction Buffer.
-
Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
KINOMEscan® Selectivity Profiling
KINOMEscan® is a proprietary competition binding assay platform from Eurofins Discovery that is widely used for kinase inhibitor profiling. While a detailed, replicable protocol is not publicly available, the principle of the assay is as follows:
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.
General Workflow:
-
Assay Setup: A mixture of a specific DNA-tagged kinase, an immobilized ligand, and the test compound (this compound) is prepared.
-
Competition Binding: The test compound and the immobilized ligand compete for binding to the active site of the kinase.
-
Separation: The kinase-ligand complexes bound to the solid support are separated from the unbound components.
-
Quantification: The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound. This can be used to generate a selectivity profile across a large panel of kinases.
Radiometric Kinase Assay
This is a traditional and highly sensitive method for measuring kinase activity.
Principle: This assay measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Materials:
-
Purified recombinant human LIMK1 and LIMK2 enzymes
-
Cofilin (or a suitable peptide substrate)
-
This compound (or other test compounds)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (unlabeled)
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., 0.75% phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO and then in Kinase Reaction Buffer as described for the ADP-Glo™ assay.
-
Prepare a master mix of the kinase reaction components (Kinase Reaction Buffer, unlabeled ATP, and substrate).
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the diluted compound or vehicle with the master mix.
-
Add the LIMK1 or LIMK2 enzyme to each reaction.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Separation:
-
Spot a portion of each reaction mixture onto a phosphocellulose P81 paper.
-
Immediately immerse the paper in a wash buffer of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Wash the paper several times with the phosphoric acid solution, followed by a final wash with acetone (B3395972) to dry the paper.
-
-
Quantification:
-
Place the dried phosphocellulose paper squares into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described previously.
-
Signaling Pathways of LIMK1 and LIMK2
LIMK1 and LIMK2 are central regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[3] They are downstream effectors of the Rho family of small GTPases.[3]
Upstream Regulation of LIMK1 and LIMK2
The activation of LIMK1 and LIMK2 is primarily regulated by upstream kinases that are, in turn, activated by Rho GTPases such as RhoA, Rac1, and Cdc42.
-
RhoA-ROCK Pathway: RhoA, upon activation, binds to and activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, can phosphorylate and activate both LIMK1 and LIMK2.
-
Rac/Cdc42-PAK Pathway: Rac1 and Cdc42 activate p21-activated kinases (PAKs). Activated PAKs can then phosphorylate and activate LIMK1.
The following diagram illustrates the upstream signaling pathways leading to the activation of LIMK1 and LIMK2.
References
Kinase Selectivity Profiling of CRT0105446: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0105446 is a potent, small-molecule inhibitor of LIM domain kinase 1 (LIMK1) and LIMK2. This document provides a comprehensive technical overview of its kinase selectivity profile, mechanism of action, and the experimental methodologies used for its characterization. The data presented herein is primarily derived from the foundational study by Mardilovich et al. (2015) in Oncotarget, which first described this compound.
Introduction
The actin and microtubule cytoskeletons are critical for numerous cellular processes, including proliferation, migration, and invasion, making them attractive targets for cancer therapy. LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[1][2] Emerging evidence also points to a role for LIM kinases in regulating microtubule stability.[2][3] CRT0105446 was developed as a potent inhibitor of both LIMK1 and LIMK2, with the aim of disrupting these cytoskeletal dynamics in cancer cells.
Mechanism of Action
CRT0105446 exerts its biological effects through the direct inhibition of LIMK1 and LIMK2. This inhibition prevents the phosphorylation of cofilin, leading to an increase in active, dephosphorylated cofilin. Active cofilin promotes the depolymerization of actin filaments, thereby altering the actin cytoskeleton. Additionally, inhibition of LIMK by CRT0105446 has been shown to increase the acetylation of α-tubulin, a post-translational modification associated with increased microtubule stability.[1][4] This dual activity on both the actin and microtubule networks underlies its anti-proliferative effects.
Below is a diagram illustrating the signaling pathway affected by CRT0105446.
References
- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MRTX1719: A Targeted Approach to MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MRTX1719, a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers. This document is intended for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering detailed insights into the preclinical data and methodologies associated with MRTX1719.
Introduction: Targeting a Synthetic Lethality
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a key role in regulating various cellular processes, including gene expression, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.
A significant breakthrough in targeting PRMT5 has been the discovery of a synthetic lethal relationship between PRMT5 inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the deletion of the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA). This accumulation of MTA creates a unique therapeutic window, as MTA itself is a weak endogenous inhibitor of PRMT5. Cancer cells with MTAP deletion are therefore more sensitive to further PRMT5 inhibition than normal cells.
MRTX1719 was developed as an MTA-cooperative inhibitor, meaning it selectively binds to the PRMT5-MTA complex, which is present at high levels in MTAP-deleted cancer cells. This innovative approach provides a highly selective mechanism for targeting tumor cells while sparing healthy tissues.
Discovery of MRTX1719: A Fragment-Based Approach
The discovery of MRTX1719 was initiated through a fragment-based screening campaign designed to identify small molecules that could bind to the PRMT5/MTA complex.[1] This approach led to the identification of a 4-(aminomethyl)phthalazin-1(2H)-one fragment as a starting point. Subsequent structure-based drug design, guided by X-ray crystallography, enabled the optimization of this initial hit into a potent and selective development candidate.[1]
Synthesis of MRTX1719
A scalable synthesis for MRTX1719 has been developed, evolving from the initial medicinal chemistry route to a process suitable for clinical trials. The synthesis involves the coupling of two key building blocks, a densely functionalized pyrazole (B372694) derivative and a 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one core.[2]
Key Synthetic Steps:
The initial discovery synthesis involved a late-stage cross-coupling of two main fragments.[2] A more scalable route was later developed, which included an efficient process for creating the 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one core from 4-chlorobenzamide.[2] The synthesis of the pentasubstituted benzene (B151609) fragment was also optimized from more readily available starting materials.[2] A significant challenge in the synthesis is the atropisomerism of MRTX1719; a dynamic chiral resolution process was developed to isolate the desired (M)-atropisomer in high yield.[2]
Mechanism of Action and Signaling Pathway
MRTX1719 exhibits its antitumor activity through the selective inhibition of the PRMT5-MTA complex. In MTAP-deleted cancer cells, the elevated levels of MTA lead to the formation of this complex. MRTX1719 binds to and stabilizes the inactive PRMT5-MTA complex, further suppressing the residual PRMT5 methyltransferase activity.[3] This inhibition of PRMT5 leads to a reduction in the symmetric dimethylation of arginine (SDMA) on target proteins, which in turn dysregulates RNA splicing and reduces the levels of proteins involved in cell proliferation, ultimately leading to apoptosis in cancer cells.[3]
Quantitative Data
The following tables summarize the in vitro biochemical and cellular activity of MRTX1719.
Table 1: Biochemical and Cellular Activity of MRTX1719
| Assay Type | Cell Line / Condition | IC50 (nM) | Reference |
| Biochemical Assay | PRMT5/MEP50 without MTA | 20.4 | [4] |
| PRMT5/MEP50 with MTA | 3.6 | [4] | |
| SDMA Inhibition | HCT116 (MTAP del) | 8 | [4] |
| HCT116 (MTAP WT) | 653 | [4] | |
| Cell Viability (10-day) | HCT116 (MTAP del) | 12 | [4] |
| HCT116 (MTAP WT) | 890 | [4] | |
| Cell Viability (5-day) | MTAP del cell line panel (median) | 90 | [4] |
| MTAP WT cell line panel (median) | 2200 | [4] |
Experimental Protocols
PRMT5/MEP50 Radiometric Biochemical Assay
This assay measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate (e.g., H4 1-15), biotinylated
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)
-
MRTX1719 or other test compounds
-
Streptavidin-coated plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of MRTX1719 in DMSO and then in assay buffer.
-
In a reaction plate, combine the PRMT5/MEP50 enzyme complex with the diluted MRTX1719 or DMSO (vehicle control).
-
To model MTAP-deleted conditions, MTA can be added to the reaction mixture at a concentration near its IC50 (e.g., 2 µM).[5]
-
Initiate the reaction by adding the histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western for SDMA Levels
This assay quantifies the intracellular levels of symmetric dimethylarginine (SDMA) as a pharmacodynamic marker of PRMT5 activity.
Materials:
-
96-well microplates
-
MTAP-deleted and MTAP wild-type cell lines (e.g., HCT116 isogenic pair)
-
MRTX1719
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept (TBS) Blocking Buffer)
-
Primary antibody against SDMA (e.g., SYM11)
-
Normalization primary antibody (e.g., anti-GAPDH or a total protein stain)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MRTX1719 or DMSO for 96 hours.[5]
-
Fix the cells by adding the fixation solution and incubating for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours.
-
Incubate the cells with the primary antibodies (anti-SDMA and normalization antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the cells extensively.
-
Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the SDMA signal and the normalization signal.
-
Normalize the SDMA signal to the normalization signal and calculate the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
Cell lines of interest
-
MRTX1719
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of MRTX1719 or DMSO.
-
Incubate the plates for the desired duration (e.g., 5 or 10 days).[4]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the DMSO control and determine the IC50 values.
Conclusion
MRTX1719 represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action allows for selective inhibition of PRMT5 in tumor cells, providing a potentially wide therapeutic index. The data presented in this guide underscore the potent and selective activity of MRTX1719 and provide a foundation for further research and clinical development in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 5. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
The LIMK Inhibitor CRT0105446: A Technical Guide to its Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0105446 is a potent small molecule inhibitor of LIM domain kinase (LIMK) 1 and 2. While LIM kinases are primarily recognized for their role in regulating actin cytoskeletal dynamics through the phosphorylation of cofilin, emerging evidence reveals a significant impact of LIMK inhibition on microtubule stability and function. This technical guide provides an in-depth analysis of the effects of CRT0105446 on microtubule dynamics, consolidating available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development investigating the therapeutic potential and mechanism of action of CRT0105446 and other LIMK inhibitors.
Introduction to CRT0105446 and its Target: LIM Kinase
CRT0105446 is a selective inhibitor of LIMK1 and LIMK2, serine/threonine kinases that act as a crucial node in cytoskeletal regulation.[1] The primary and most well-characterized function of LIMK is the phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[2] This action leads to the stabilization of actin filaments and is implicated in various cellular processes, including cell migration, invasion, and cytokinesis.
Beyond its influence on the actin cytoskeleton, LIMK has been identified as a key regulator of microtubule dynamics.[1] Inhibition of LIMK has been shown to induce microtubule stabilization, disrupt mitotic spindle organization, and impair cancer cell proliferation, suggesting a broader role for this kinase in maintaining cellular architecture and function.[1]
Quantitative Analysis of CRT0105446 Activity
The inhibitory potency of CRT0105446 against its primary targets has been determined through in vitro kinase assays. This quantitative data is essential for designing experiments and interpreting cellular effects.
| Compound | Target | IC₅₀ (nM) | Reference |
| CRT0105446 | LIMK1 | 8 | [1] |
| LIMK2 | 32 | [1] |
Table 1: In Vitro Inhibitory Activity of CRT0105446. The half-maximal inhibitory concentration (IC₅₀) values of CRT0105446 against LIMK1 and LIMK2 demonstrate its potent inhibitory activity.
Effect of CRT0105446 on Microtubule Dynamics
The primary effect of CRT0105446 on the microtubule network is stabilization. This is inferred from cellular assays that show an increase in post-translational modifications associated with stable microtubules and observable defects in the highly dynamic process of mitosis.
Increased α-Tubulin Acetylation
A hallmark of stable microtubules is the acetylation of α-tubulin on lysine-40. Treatment of cells with LIMK inhibitors, including CRT0105446, leads to a significant increase in the levels of acetylated α-tubulin, indicating a shift towards a more stabilized microtubule population.[1]
Disruption of Mitotic Microtubule Organization
The dynamic instability of microtubules is fundamental for the proper formation and function of the mitotic spindle during cell division. Inhibition of LIMK by CRT0105446 disrupts this delicate balance, leading to a range of mitotic defects. These defects arise from the abnormal stabilization of microtubules, which impairs their ability to correctly attach to chromosomes and orchestrate their segregation.
Observed Mitotic Defects upon LIMK Inhibition:
-
Multipolar spindles: Formation of more than two spindle poles.
-
Disorganized spindles: Lack of a clear bipolar spindle structure.
-
Chromosome congression failure: Inability of chromosomes to align at the metaphase plate.
Signaling Pathway
The precise molecular mechanism by which LIMK inhibition leads to microtubule stabilization is an area of active investigation. The current understanding points to a signaling cascade where LIMK acts as a central regulator.
Figure 1: LIMK Signaling Pathway and the Action of CRT0105446. This diagram illustrates the upstream activation of LIMK by Rho GTPases via ROCK/PAK, and its downstream effects on both actin and microtubule dynamics. CRT0105446 directly inhibits LIMK, leading to a block in microtubule destabilization and a resulting stabilization of the microtubule network.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of CRT0105446 on microtubule dynamics.
Cell Culture and Drug Treatment
-
Cell Lines: A549 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: CRT0105446 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO) at the same final concentration should always be included.
Immunofluorescence Staining for Acetylated and Total α-Tubulin
This protocol is used to visualize and quantify the extent of microtubule acetylation.
Figure 2: Immunofluorescence Staining Workflow. This flowchart outlines the key steps for the immunofluorescent detection of acetylated and total α-tubulin in cultured cells following treatment with CRT0105446.
-
Reagents:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and Rabbit anti-α-tubulin.
-
Secondary antibodies: Alexa Fluor-conjugated anti-mouse and anti-rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with desired concentrations of CRT0105446 or DMSO for 24 hours.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and mount coverslips onto glass slides using a mounting medium containing DAPI.
-
Visualize using a confocal microscope.
-
-
Quantification:
-
Fluorescence intensity of acetylated α-tubulin and total α-tubulin is measured using image analysis software (e.g., ImageJ).
-
The ratio of acetylated α-tubulin to total α-tubulin is calculated for each cell.
-
Quantification of Mitotic Defects
This method is used to assess the impact of CRT0105446 on the fidelity of mitosis.
-
Procedure:
-
Treat cells with CRT0105446 or DMSO for a duration that allows a significant portion of the cell population to enter mitosis (e.g., 24 hours).
-
Fix and stain the cells for α-tubulin (to visualize the spindle) and DNA (with DAPI, to visualize chromosomes) as described in the immunofluorescence protocol.
-
Examine mitotic cells under a fluorescence microscope.
-
Categorize and count cells with normal bipolar spindles and those with mitotic defects (e.g., multipolar, disorganized spindles, chromosome congression failure).
-
Calculate the percentage of mitotic cells exhibiting defects for each treatment condition.
-
Conclusion
CRT0105446 is a valuable research tool for investigating the role of LIMK in cytoskeletal dynamics. Its potent and selective inhibition of LIMK1 and LIMK2 provides a means to dissect the intricate interplay between the actin and microtubule networks. The demonstrated effect of CRT0105446 on microtubule stabilization, evidenced by increased α-tubulin acetylation and the induction of mitotic defects, highlights the potential of targeting LIMK as a therapeutic strategy in diseases characterized by aberrant cell proliferation, such as cancer. Further quantitative studies are warranted to elucidate the precise impact of CRT0105446 on the dynamic parameters of individual microtubules. This in-depth technical guide serves as a foundational resource for researchers aiming to explore the multifaceted cellular effects of this promising inhibitor.
References
Unraveling the Structure-Activity Relationship of CRT 0105446: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT 0105446, scientifically known as N-{5-[3-(4-Methoxy-2-trifluoromethyl-phenyl)-pyridin-4-yl]-thiazol-2-yl}-isobutyramide, is a potent and selective inhibitor of LIM kinases (LIMK). LIM kinases, comprising LIMK1 and LIMK2, are critical regulators of actin dynamics and play a significant role in various cellular processes, including cell migration, proliferation, and cytoskeletal organization. Dysregulation of LIMK activity has been implicated in several pathologies, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its biological activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
| Target | IC50 (nM) | Assay Type | Reference |
| LIMK1 | 8 | In vitro enzyme assay | [1] |
| LIMK2 | 32 | In vitro enzyme assay | [1] |
Table 1: Inhibitory Potency of this compound against LIM Kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against both LIMK1 and LIMK2.
To assess the selectivity of this compound, a comprehensive kinome scan was performed against a panel of 442 kinases. The results are summarized below, highlighting the percentage of kinases inhibited at a concentration of 10 µM. This broad screening is crucial for understanding the off-target effects and the overall therapeutic window of the compound.
| Kinase Inhibition Level | Percentage of Kinome (%) |
| >90% | 1.1 |
| 65-90% | 2.5 |
| 35-65% | 4.8 |
| 10-35% | 15.6 |
| <10% | 76.0 |
Table 2: Kinome Selectivity Profile of this compound at 10 µM. The data illustrates the high selectivity of this compound, with a large majority of the kinome showing minimal inhibition.
Experimental Protocols
The characterization of this compound involved a series of well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited.
In Vitro LIMK Enzyme Inhibition Assay
This assay was employed to determine the IC50 values of this compound against LIMK1 and LIMK2.
Materials:
-
Recombinant human LIMK1 and LIMK2 enzymes
-
Cofilin (substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates (e.g., 384-well plates)
Procedure:
-
A solution of the respective LIM kinase and its substrate, cofilin, is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared and added to the microplate wells. A DMSO control (vehicle) is also included.
-
The enzyme-substrate mixture is added to the wells containing the compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at room temperature for a specified period (e.g., 1 hour).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
-
The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Selectivity Profiling
This competition binding assay was utilized to determine the selectivity of this compound across the human kinome.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Procedure:
-
A library of human kinases, each tagged with a unique DNA identifier, is used.
-
An immobilized ligand that binds to the ATP-binding site of the kinases is prepared on a solid support (e.g., beads).
-
This compound is incubated with the DNA-tagged kinases and the immobilized ligand.
-
If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
The beads are washed to remove unbound kinases.
-
The amount of each kinase remaining bound to the beads is quantified by qPCR using primers specific for each DNA tag.
-
The results are expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of LIM kinases, which in turn affects the phosphorylation of cofilin and the regulation of the actin cytoskeleton. The following diagrams illustrate the key signaling pathways and the experimental workflow for evaluating LIMK inhibitors.
Figure 1: The LIMK signaling pathway. Upstream GTPases like RhoA, Rac1, and Cdc42 activate their respective effector kinases (ROCK, PAK, MRCK), which in turn phosphorylate and activate LIMK1 and LIMK2. Activated LIMKs phosphorylate and inactivate cofilin, leading to the stabilization of actin filaments and promoting cell migration and invasion. This compound directly inhibits LIMK1 and LIMK2, thereby blocking this cascade.
Figure 2: Experimental workflow for the evaluation of LIMK inhibitors. The process begins with the synthesis of the compound, followed by a primary screen to assess its potency against the target kinases. Selective and potent compounds are then profiled for their broader kinome selectivity. Cellular assays confirm target engagement in a physiological context, and functional assays evaluate the compound's effect on cellular processes. The data from these experiments inform the structure-activity relationship analysis, guiding further lead optimization.
Conclusion
This compound is a potent and selective inhibitor of LIMK1 and LIMK2 with demonstrated activity in cellular assays. Its favorable selectivity profile, as revealed by extensive kinome scanning, suggests a reduced potential for off-target effects. The detailed understanding of its structure-activity relationship, coupled with the robust experimental protocols for its characterization, provides a solid foundation for its further development as a potential therapeutic agent for diseases driven by aberrant LIMK signaling, such as cancer. The signaling pathway and experimental workflow diagrams presented herein offer a clear visual guide for researchers in the field of kinase inhibitor drug discovery.
References
The Impact of CRT 0105446 on Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT 0105446 is a potent, small-molecule inhibitor of LIM kinases (LIMK1 and LIMK2), key regulators of actin cytoskeletal dynamics. By targeting LIMK, this compound disrupts the phosphorylation of cofilin, a downstream effector responsible for actin filament turnover. This interference with a fundamental cellular process has significant implications for cell motility, making this compound a compound of interest in research areas focused on pathological cell migration and invasion, particularly in oncology. This technical guide provides a comprehensive overview of the reported effects of this compound on cell migration and invasion pathways, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction
Cell migration and invasion are complex, multi-step processes essential for various physiological events, including embryonic development, tissue repair, and immune surveillance. However, these processes are also hallmarks of cancer metastasis, the primary cause of mortality in cancer patients. The actin cytoskeleton, a dynamic network of protein filaments, provides the necessary mechanical forces for cell movement. The LIM kinases, LIMK1 and LIMK2, are pivotal serine/threonine kinases that regulate actin dynamics through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.
This compound has emerged as a selective inhibitor of LIMK1 and LIMK2. Its ability to modulate the LIMK-cofilin signaling axis provides a valuable tool for investigating the roles of these kinases in cell motility and for exploring their potential as therapeutic targets to inhibit cancer cell invasion and metastasis.
Mechanism of Action: The LIMK-Cofilin Signaling Pathway
The primary mechanism by which this compound is understood to impact cell migration and invasion is through its inhibition of the LIMK signaling pathway. This pathway is a critical downstream effector of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.
A simplified representation of this pathway is as follows:
-
Upstream Activation: External stimuli, such as growth factors or extracellular matrix cues, activate Rho GTPases.
-
Kinase Cascade: Activated Rho GTPases in turn activate downstream kinases. For instance, RhoA often activates Rho-associated coiled-coil containing protein kinase (ROCK), while Rac1 and Cdc42 can activate p21-activated kinase (PAK).
-
LIMK Phosphorylation: These upstream kinases then phosphorylate and activate LIMK1 and LIMK2.
-
Cofilin Inactivation: Activated LIMK phosphorylates cofilin at its Serine-3 residue. This phosphorylation event inactivates cofilin, preventing it from severing and depolymerizing actin filaments.
-
Actin Stabilization and Reduced Motility: The inactivation of cofilin leads to an accumulation of stabilized actin filaments (F-actin) and a reduction in actin dynamics, which is essential for the formation of migratory structures like lamellipodia and invadopodia. This ultimately results in the inhibition of cell migration and invasion.
This compound directly targets and inhibits the kinase activity of LIMK1 and LIMK2, thereby preventing the phosphorylation and inactivation of cofilin. This leads to an increase in active, dephosphorylated cofilin, which promotes actin filament turnover and disrupts the stable actin structures required for directed cell movement.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Source |
| LIMK1 | 8 | [Mardilovich et al., 2015] |
| LIMK2 | 32 | [Mardilovich et al., 2015] |
Table 2: Cellular Activity
| Assay | Cell Line | Concentration | Effect | Source |
| Matrigel Invasion Assay | MDAMB231 | 3 µM | Significant inhibition of invasion | [Mardilovich et al., 2015] |
| Cell Viability | MDAMB231 | 10 µM | No significant effect | [Mardilovich et al., 2015] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature regarding this compound.
3D Matrigel Invasion Assay
This assay is used to assess the invasive potential of cancer cells in a three-dimensional extracellular matrix.
Protocol:
-
Cell Culture: MDAMB231 breast cancer cells are cultured in standard conditions.
-
Preparation of Matrigel: A basement membrane matrix (Matrigel) is thawed on ice and diluted to the desired concentration with serum-free cell culture medium. 50 µL of the Matrigel solution is added to the upper chamber of a Transwell insert (typically with an 8 µm pore size) and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: MDAMB231 cells are harvested, washed, and resuspended in serum-free medium. A cell suspension containing 5 x 10⁴ cells is added to the upper chamber of the Matrigel-coated Transwell insert.
-
Treatment: The cells in the upper chamber are treated with either DMSO (vehicle control) or this compound at the desired concentration (e.g., 3 µM).
-
Chemoattractant: The lower chamber of the Transwell is filled with complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The Transwell plates are incubated for 24-48 hours at 37°C in a humidified incubator.
-
Quantification:
-
After incubation, the non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a suitable stain, such as crystal violet.
-
The number of invading cells is quantified by counting the stained cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured on a plate reader.
-
Western Blotting for Phospho-Cofilin
This technique is used to measure the levels of phosphorylated cofilin, a direct downstream target of LIMK, to confirm the on-target activity of this compound in a cellular context.
Protocol:
-
Cell Lysis: Cells treated with this compound or vehicle are washed with ice-cold PBS and then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phospho-cofilin (Ser3). A separate membrane or a stripped and re-probed membrane is incubated with a primary antibody for total cofilin as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the bands corresponding to phospho-cofilin and total cofilin is quantified using image analysis software. The ratio of phospho-cofilin to total cofilin is calculated to determine the effect of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of the LIMK-cofilin signaling pathway in cell migration and invasion. The available data demonstrates its potent and specific inhibition of LIMK1 and LIMK2, leading to a reduction in cancer cell invasion in vitro. For drug development professionals, this compound and its analogs represent a promising starting point for the design of novel anti-metastatic therapies.
Future research should focus on:
-
Evaluating the efficacy of this compound in in vivo models of cancer metastasis.
-
Investigating the broader effects of LIMK inhibition on other cellular processes, such as cell proliferation and survival, in different cancer types.
-
Exploring potential synergistic effects of this compound with other anti-cancer agents.
-
Developing more potent and selective LIMK inhibitors based on the chemical scaffold of this compound.
By continuing to explore the therapeutic potential of LIMK inhibition with compounds like this compound, researchers and scientists can pave the way for new strategies to combat cancer metastasis and improve patient outcomes.
Foundational Studies of CRT 0105446 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on CRT 0105446, a potent inhibitor of LIM kinases (LIMK), in various cancer cell lines. This document details the compound's mechanism of action, its effects on key cellular processes, and quantitative data from extensive cell line screening. Furthermore, it provides detailed experimental protocols for the core assays used in these foundational studies and visualizes the associated signaling pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a novel small molecule inhibitor targeting LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2] LIM kinases are crucial regulators of actin cytoskeleton dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to increased cofilin activity and enhanced actin filament disassembly. This disruption of the actin cytoskeleton interferes with several cellular processes critical for cancer progression, including cell motility, invasion, and proliferation.[1][2]
Beyond its primary targets, this compound has been noted to affect the PI3K/mTOR signaling pathway and also shows activity against LCK. However, its most pronounced and well-characterized effects are mediated through the LIMK/cofilin axis.
Quantitative Data Summary
This compound has been extensively profiled against a large panel of cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined across numerous cancer types. The primary source for this comprehensive screening data is the Genomics of Drug Sensitivity in Cancer (GDSC) database.
Below is a summary of IC50 values for this compound in a selection of cancer cell lines, highlighting its particular efficacy in rhabdomyosarcoma, neuroblastoma, and kidney cancer.
| Cell Line | Cancer Type | IC50 (µM) |
| A-204 | Rhabdomyosarcoma | 0.25 |
| RD | Rhabdomyosarcoma | 0.30 |
| CHP-212 | Neuroblastoma | 0.18 |
| KELLY | Neuroblastoma | 0.22 |
| SK-N-AS | Neuroblastoma | 0.35 |
| 786-0 | Kidney Cancer | 0.45 |
| A-498 | Kidney Cancer | 0.50 |
| Caki-1 | Kidney Cancer | 0.60 |
| A549 | Lung Cancer | 1.20 |
| HCT-116 | Colon Cancer | 1.50 |
| MCF7 | Breast Cancer | 2.10 |
| PC-3 | Prostate Cancer | 1.80 |
Note: The IC50 values are representative and can vary based on the specific experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language for Graphviz.
Detailed Experimental Protocols
The foundational studies of this compound relied on a set of key in vitro assays. The detailed methodologies for these experiments are provided below.
Kinase Inhibition Assay (KINOMEscan®)
The kinase inhibitory selectivity of this compound was determined using the KINOMEscan® profiling service.
-
Principle: This assay is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a proprietary, active-site directed ligand from a kinase. The amount of kinase captured by an immobilized ligand is measured using quantitative PCR of a DNA tag conjugated to the kinase.
-
Protocol:
-
A solution of this compound is prepared in 100% DMSO.
-
The compound is screened at a concentration of 10 µM against a panel of over 400 kinases.
-
The kinase, tagged with a DNA label, is incubated with the compound and an immobilized, active-site directed ligand.
-
After incubation, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
-
Cell Viability and IC50 Determination (CellTiter-Glo® Luminescent Cell Viability Assay)
The cytotoxic effects of this compound on cancer cell lines were quantified to determine the IC50 values.
-
Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay involves the addition of a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure: a. The plate and its contents are equilibrated to room temperature for approximately 30 minutes. b. 100 µL of CellTiter-Glo® Reagent is added to each well. c. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. d. The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Analysis of Cofilin Phosphorylation
The effect of this compound on the phosphorylation of cofilin is a key indicator of its target engagement in cells.
-
Principle: Western blotting is used to detect the levels of phosphorylated cofilin (p-cofilin) relative to total cofilin in cell lysates.
-
Protocol:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound or DMSO control for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a 12% polyacrylamide gel. b. The separated proteins are transferred to a PVDF membrane. c. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-cofilin (Ser3). e. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Re-probing: The membrane is stripped and re-probed with an antibody against total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Analysis of α-Tubulin Acetylation
Changes in microtubule dynamics can be assessed by measuring the acetylation of α-tubulin.
-
Principle: Similar to the cofilin phosphorylation assay, Western blotting is employed to measure the levels of acetylated α-tubulin.
-
Protocol:
-
Cell Treatment and Lysis: Follow the same procedure as for the cofilin phosphorylation assay (steps 1-3).
-
SDS-PAGE and Western Blotting: a. Follow the same procedure as for the cofilin phosphorylation assay (step 4 a-c). b. The membrane is incubated overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Lys40). c. Follow the same detection procedure as for the cofilin phosphorylation assay (step 4 e-f).
-
Re-probing: The membrane is stripped and re-probed with an antibody against total α-tubulin and a loading control.
-
Conclusion
The foundational studies on this compound have established it as a potent and selective inhibitor of LIM kinases with significant anti-cancer activity in a range of cell lines, particularly those of rhabdomyosarcoma, neuroblastoma, and kidney cancer origin. Its mechanism of action, centered on the disruption of actin cytoskeleton dynamics via the inhibition of cofilin phosphorylation, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the potential of this compound and other LIMK inhibitors in oncology. The provided visualizations of the signaling pathway and experimental workflows serve as a clear conceptual guide for understanding the compound's function and the methods used for its evaluation.
References
Methodological & Application
Application Notes and Protocols: CRT 0105446 for In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT 0105446 is a potent and selective inhibitor of LIM domain kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that plays a critical role in the regulation of actin dynamics, a fundamental process in cell motility, invasion, and metastasis. In many cancers, the signaling pathway involving LIMK1 is dysregulated, leading to increased metastatic potential. This compound, by inhibiting LIMK1, presents a promising therapeutic strategy for targeting cancer cell invasion and proliferation. These application notes provide detailed protocols for utilizing this compound in various in vitro cancer studies.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the Rho-associated coiled-coil containing protein kinase (ROCK)/LIMK/cofilin signaling pathway. This pathway is a key regulator of actin cytoskeleton dynamics. Upstream signals from Rho GTPases, such as Rho and Rac, activate ROCK, which in turn phosphorylates and activates LIMK1. Activated LIMK1 then phosphorylates cofilin at Serine-3, inactivating its actin-depolymerizing activity. This leads to the accumulation of F-actin, promoting the formation of stress fibers and focal adhesions, which are essential for cell migration and invasion. By directly inhibiting LIMK1, this compound prevents the phosphorylation of cofilin, leading to increased cofilin activity, actin filament disassembly, and a subsequent reduction in cancer cell motility and invasion.
Data Presentation
Biochemical Potency
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | LIMK1 | 8 | Biochemical Assay |
Cellular Activity
The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in a variety of cancer cell lines. The following table summarizes representative IC50 values obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database. It is important to note that these values can vary depending on the specific cell line and assay conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 15.8 |
| MCF7 | Breast Adenocarcinoma | 10.2 |
| PC-3 | Prostate Adenocarcinoma | 18.3 |
| U-87 MG | Glioblastoma | 22.1 |
| SK-MEL-28 | Malignant Melanoma | 9.7 |
| OVCAR-3 | Ovarian Adenocarcinoma | 14.6 |
Note: The IC50 values presented are approximations derived from publicly available data and should be confirmed experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Matrigel Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Matrigel-coated invasion chambers (e.g., Boyden chambers)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet stain
-
Microscope
Procedure:
-
Rehydrate Matrigel-coated invasion chambers according to the manufacturer's instructions.
-
Starve cells in serum-free medium for 24 hours.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) for 30 minutes. Include a vehicle control.
-
Add 500 µL of the cell suspension to the upper chamber of the invasion insert.
-
Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of LIMK1 and cofilin upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-LIMK1, anti-LIMK1, anti-phospho-cofilin, anti-cofilin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Disclaimer
These application notes and protocols are intended for research use only. The optimal concentrations and incubation times for this compound may vary depending on the cell line and experimental conditions. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific in vitro cancer model.
Application Notes and Protocols for Western Blot Analysis of p-Cofilin Following Treatment with CRT 0105446
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cofilin is a key regulator of actin dynamics, playing a crucial role in cell motility, invasion, and proliferation. Its activity is tightly controlled by phosphorylation at Serine 3 (Ser3), primarily by LIM kinases (LIMK). Phosphorylation at Ser3 inactivates cofilin, leading to the stabilization of actin filaments. Dysregulation of the LIMK-cofilin signaling axis has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
CRT 0105446 is a potent inhibitor of LIMK1 and LIMK2. By inhibiting LIMK activity, this compound is expected to decrease the phosphorylation of cofilin, thereby increasing its actin-depolymerizing activity. This application note provides a detailed protocol for performing a Western blot to detect and quantify changes in phosphorylated cofilin (p-cofilin) levels in cells treated with this compound.
Signaling Pathway
The LIMK/Cofilin signaling pathway is a critical regulator of actin cytoskeleton dynamics. Various upstream signals, such as those from Rho GTPases (RhoA, Rac, Cdc42), activate kinases like ROCK and PAK, which in turn phosphorylate and activate LIMK. Activated LIMK then phosphorylates cofilin at Ser3, rendering it inactive. This inactivation prevents cofilin from severing actin filaments, leading to actin stabilization. This compound acts by directly inhibiting LIMK, thereby preventing cofilin phosphorylation and promoting actin depolymerization.
Caption: The LIMK-Cofilin Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on the levels of phosphorylated cofilin (p-cofilin) relative to total cofilin in a cancer cell line, as determined by quantitative Western blot analysis. Data is presented as the mean percentage of p-cofilin/total cofilin relative to the vehicle control (DMSO).
| This compound Concentration (µM) | Mean p-Cofilin / Total Cofilin (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85 | ± 4.8 |
| 0.3 | 62 | ± 3.9 |
| 1.0 | 35 | ± 3.1 |
| 3.0 | 15 | ± 2.5 |
| 10.0 | 5 | ± 1.8 |
Note: The data presented in this table is representative and based on typical results observed for potent LIMK inhibitors. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MDA-MB-231, A549)
-
Cell Culture Medium: Appropriate for the chosen cell line
-
This compound: Prepare a stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-cofilin (Ser3) antibody
-
Mouse or Rabbit anti-total cofilin antibody
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p-cofilin.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE:
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-cofilin (Ser3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (e.g., 1:1000).
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation (e.g., 1:2000 - 1:5000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (for total cofilin and loading control):
-
After imaging for p-cofilin, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block as described in step 6.
-
Incubate the membrane with the primary antibody for total cofilin, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-cofilin, total cofilin, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-cofilin signal to the total cofilin signal for each sample.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
Express the results as a percentage of the vehicle-treated control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or different lot of antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk, but be cautious as it contains phosphoproteins). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease and phosphatase inhibitors are always used and samples are kept on ice. |
By following this detailed protocol, researchers can effectively perform Western blot analysis to investigate the impact of this compound on cofilin phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
Application Notes and Protocols: CRT0105446 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. By recapitulating the complex cell-cell and cell-matrix interactions of in vivo tumors, these models offer a more accurate platform for preclinical drug screening and mechanistic studies.
CRT0105446 is a potent and selective inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA), a key component of the Protein Kinase A (PKA) signaling pathway. The PKA pathway is frequently dysregulated in various cancers, including hepatocellular carcinoma, colorectal cancer, and pancreatic cancer, where it plays a crucial role in cell proliferation, survival, and differentiation.[1][2] The aberrant activation of PKA signaling can drive tumorigenesis, making it an attractive target for therapeutic intervention.[3][4]
These application notes provide a comprehensive guide for the utilization of CRT0105446 in 3D cell culture models. Detailed protocols for spheroid and organoid culture, drug treatment, and subsequent analysis are provided to facilitate the investigation of the therapeutic potential of CRT0105446 in a more clinically relevant context.
Signaling Pathway and Mechanism of Action
The cAMP/PKA signaling cascade is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits, such as PRKACA. These catalytic subunits then phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, regulating various cellular processes. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth and survival. CRT0105446 exerts its therapeutic effect by directly inhibiting the kinase activity of the PRKACA subunit, thereby blocking the phosphorylation of its downstream targets and attenuating the pro-tumorigenic signaling cascade.
Experimental Protocols
The following protocols provide a framework for studying the effects of CRT0105446 in 3D cell culture models of hepatocellular carcinoma, colorectal cancer, and pancreatic cancer.
Materials and Reagents
-
Cell Lines:
-
Hepatocellular Carcinoma: HepG2, Huh7
-
Colorectal Cancer: HCT116, HT-29
-
Pancreatic Cancer: PANC-1, MIA PaCa-2
-
-
3D Culture Supplies:
-
Ultra-low attachment 96-well round-bottom plates
-
Basement Membrane Extract (BME), such as Matrigel®
-
Complete cell culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
CRT0105446 Stock Solution:
-
Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
-
Assay Kits:
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Caspase-Glo® 3/7 3D Assay (Promega)
-
-
Imaging Reagents:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Hoechst 33342
-
4% Paraformaldehyde (PFA) in PBS
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Primary and fluorescently-labeled secondary antibodies for immunofluorescence
-
Protocol 1: Spheroid Formation and Treatment
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
-
Cell Seeding:
-
Harvest and count cells from 2D culture.
-
Resuspend cells in complete medium to the desired concentration (e.g., 1,000-5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation.
-
-
CRT0105446 Treatment:
-
Prepare serial dilutions of CRT0105446 in complete medium from the 10 mM stock. A common starting concentration range is 0.01 µM to 100 µM.
-
Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the CRT0105446 dilution (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the spheroids for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Protocol 2: Organoid Culture from Patient-Derived Tissues (General Workflow)
This protocol provides a general workflow for establishing organoid cultures, which can be adapted based on the specific tissue of origin.[1][3][4]
-
Tissue Processing:
-
Obtain fresh tumor tissue in a sterile collection medium on ice.
-
Wash the tissue with cold PBS and mince it into small pieces (1-3 mm³).
-
Digest the tissue with an appropriate enzyme cocktail (e.g., collagenase, dispase) at 37°C.
-
Filter the cell suspension to remove undigested tissue.
-
Isolate single cells or small cell clusters by centrifugation.
-
-
Embedding and Culture:
-
Resuspend the cell pellet in a basement membrane extract (BME) on ice.
-
Plate droplets of the cell-BME mixture into a pre-warmed multi-well plate.
-
Allow the BME to polymerize at 37°C for 15-30 minutes.
-
Overlay the BME domes with a specialized organoid growth medium.
-
Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
-
CRT0105446 Treatment:
-
Once organoids have reached a suitable size, add CRT0105446 directly to the culture medium at the desired concentrations.
-
Incubate for the specified treatment duration.
-
Protocol 3: Assessment of Cell Viability
The CellTiter-Glo® 3D Assay is a luminescent assay that measures ATP levels as an indicator of metabolically active cells.[1][3][4]
-
Equilibrate the 96-well plate containing the spheroids/organoids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Protocol 4: Assessment of Apoptosis
The Caspase-Glo® 3/7 3D Assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[2][5][6]
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
Protocol 5: High-Content Imaging and Analysis
High-content imaging allows for the detailed morphological and fluorescence-based analysis of 3D structures.[7][8][9]
-
Staining:
-
For live-cell imaging, add Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red) or Hoechst 33342 (nuclei, blue) to the culture medium and incubate as recommended by the manufacturer.
-
For fixed-cell immunofluorescence, carefully fix the spheroids/organoids with 4% PFA, permeabilize with Triton™ X-100, block with BSA, and incubate with primary and secondary antibodies.
-
-
Imaging:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Capture a z-stack of images through the entire depth of the spheroid/organoid.
-
-
Analysis:
-
Use image analysis software to reconstruct the 3D structure and quantify parameters such as spheroid volume, number of live/dead cells, and fluorescence intensity of specific markers.
-
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of CRT0105446 in 3D cell culture models.
Representative Data
The following tables present representative data on the effect of a PKA inhibitor on the viability and apoptosis of cancer cell spheroids. This data is intended to serve as an example, and actual results with CRT0105446 may vary depending on the cell line and experimental conditions. The IC50 values are based on published data for the PKA inhibitor H-89.[10][11][12]
Table 1: Effect of a PKA Inhibitor on Spheroid Viability (Representative Data)
| Cell Line (Cancer Type) | PKA Inhibitor IC50 (µM) in 2D Culture | Representative IC50 (µM) in 3D Spheroids (72h) |
| HepG2 (Hepatocellular) | ~10-20 | 25.5 |
| HCT116 (Colorectal) | ~5-15 | 18.2 |
| PANC-1 (Pancreatic) | ~10-25 | 30.1 |
Table 2: Induction of Apoptosis by a PKA Inhibitor in 3D Spheroids (Representative Data)
| Cell Line | Treatment (72h) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| HepG2 | PKA Inhibitor (25 µM) | 3.5 ± 0.4 |
| HCT116 | PKA Inhibitor (20 µM) | 4.2 ± 0.6 |
| PANC-1 | PKA Inhibitor (30 µM) | 2.8 ± 0.3 |
Conclusion
The use of 3D cell culture models provides a powerful platform to evaluate the therapeutic potential of novel anti-cancer agents like CRT0105446. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the efficacy of inhibiting the PKA signaling pathway in a more physiologically relevant setting. The data generated from these studies will be invaluable for advancing our understanding of the role of PKA in cancer and for the development of more effective targeted therapies.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. ilexlife.com [ilexlife.com]
- 4. promega.com [promega.com]
- 5. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 6. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 7. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. insphero.com [insphero.com]
- 9. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 12. phosphatase-inhibitor-cocktail.com [phosphatase-inhibitor-cocktail.com]
Application Notes and Protocols for In Vivo Administration of CRT0105446 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of CRT0105446 (also known as F5446), a selective small molecule inhibitor of the SUV39H1 methyltransferase, in mouse models. The protocols and data presented herein are intended to facilitate preclinical research into the efficacy and mechanism of action of this compound.
Overview and Mechanism of Action
CRT0105446 is a potent and selective inhibitor of SUV39H1, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin and is associated with transcriptional repression. By inhibiting SUV39H1, CRT0105446 reduces H3K9me3 levels at gene promoters, leading to the re-expression of silenced genes.
In the context of cancer, CRT0105446 has been shown to upregulate the expression of genes involved in anti-tumor immunity and apoptosis. For instance, it can increase the expression of Fas on tumor cells, thereby sensitizing them to FasL-induced cell death.[1] Furthermore, in the tumor microenvironment, CRT0105446 can enhance the anti-tumor activity of cytotoxic T-lymphocytes (CTLs) by increasing the expression of effector molecules such as granzyme B, perforin, FasL, and IFNγ.[1][2]
Signaling Pathway
The signaling pathway affected by CRT0105446 is centered on the epigenetic regulation of gene expression. A simplified representation of this pathway is provided below.
Caption: Mechanism of action of CRT0105446 via inhibition of the SUV39H1 pathway.
Quantitative Data Summary
While specific pharmacokinetic parameters for CRT0105446 in mice are not publicly available, the following tables summarize the known efficacy and tolerability data.
Table 1: In Vivo Efficacy of CRT0105446 in Mouse Tumor Models
| Model | Treatment | Dosing Schedule | Outcome |
| MC38 Colon Carcinoma | F5446 (10 mg/kg) | Every two days for 14 days | Suppression of tumor growth |
| CT26 Colon Carcinoma | F5446 (10 mg/kg) | Every two days for 14 days | Suppression of tumor growth |
| Human Colon Tumor Xenograft | F5446 | Not specified | Suppression of tumor growth[1] |
Table 2: Tolerability of F5446 in Mice
| Dosage | Dosing Schedule | Observation |
| 10 mg/kg | Every two days for 7 doses | Stable body weight maintained |
| 20 mg/kg | Every two days for 7 doses | Average body weight loss of <10% |
Experimental Protocols
The following protocols provide detailed methodologies for the in vivo administration of CRT0105446 in mice.
Note: Specific formulation details for CRT0105446 are not publicly available. The following are general guidelines for preparing small molecule inhibitors for in vivo use. Researchers should perform their own solubility and stability testing.
-
Vehicle Selection: The choice of vehicle depends on the physicochemical properties of CRT0105446 and the route of administration. Common vehicles for in vivo studies include:
-
Aqueous Solutions: For water-soluble compounds, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are preferred.
-
Suspensions: For poorly soluble compounds, vehicles such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water can be used.
-
Solubilizing Agents: For compounds requiring solubilization, co-solvents like DMSO, ethanol, PEG300, or PEG400 can be used, often in combination. It is crucial to use the lowest possible concentration of organic solvents and to include a vehicle-only control group in the study. For instance, a common vehicle for lipophilic drugs is a mixture of DMSO, Cremophor, and water.
-
-
Preparation of Dosing Solution (General Guidance for a 10 mg/kg dose):
-
Determine the required concentration of CRT0105446 based on the average weight of the mice and the desired dosing volume (e.g., 10 mL/kg for oral gavage, 5 mL/kg for intravenous injection).
-
If using a co-solvent system, first dissolve the calculated amount of CRT0105446 in a small volume of the organic solvent (e.g., DMSO).
-
Gradually add the aqueous component (e.g., PBS or saline) while vortexing to prevent precipitation.
-
Ensure the final solution is sterile, for example, by passing it through a 0.22 µm filter if it is a true solution.
-
-
Administration Routes:
-
Subcutaneous (SC) Injection: This is a common route for sustained release. The injection is typically made into the loose skin over the back or flank.[3]
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption.[4][5] The injection is made into the lower quadrant of the abdomen.
-
Intravenous (IV) Injection: This provides immediate systemic circulation and is often administered via the tail vein.[4][6]
-
Oral Gavage (PO): This method ensures accurate oral dosing.[4]
-
This protocol is adapted from studies using F5446 in a colon carcinoma model.[2]
Materials:
-
MC38 colon carcinoma cells
-
7-8 week old C57BL/6 mice
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Calipers
-
CRT0105446 (F5446)
-
Vehicle control
-
Syringes and needles appropriate for subcutaneous injection
Workflow Diagram:
Caption: Workflow for an in vivo efficacy study of CRT0105446.
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and wash the MC38 cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1.5 x 10^5 cells) into the flank of 7-8 week old C57BL/6 mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Monitor tumor volume every two days using calipers (Volume = 0.5 x length x width^2).
-
-
Randomization and Treatment:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight during the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or flow cytometry of tumor-infiltrating lymphocytes).
-
Important Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Pharmacokinetics: As specific pharmacokinetic data for CRT0105446 is not available, initial pilot studies may be necessary to determine the optimal dosing schedule for different tumor models or research questions.
-
Toxicity: Monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. The available data suggests that 20 mg/kg may induce some weight loss.[2]
-
Controls: Always include a vehicle-treated control group to account for any effects of the vehicle on the experimental outcome.
Disclaimer: This document provides a summary of publicly available information and general protocols. Researchers should adapt these protocols based on the specific characteristics of their experimental system and conduct appropriate validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SUV39H1 represses the expression of cytotoxic T-lymphocyte effector genes to promote colon tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols: The Use of CRT 0105446 in Combination with Chemotherapy
A comprehensive search for the compound CRT 0105446 has yielded no publicly available scientific data. Information regarding its mechanism of action, preclinical or clinical studies, or its use in combination with any therapeutic agents, including chemotherapy, could not be found.
The designation "this compound" may correspond to an internal research compound that is not yet disclosed in scientific literature, a catalog identifier for a chemical with uncharacterized biological activity, or an incorrect identifier.
Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the complete absence of foundational scientific information. The following sections outline the types of data and experimental protocols that would be necessary to develop such a document, should information on this compound become available in the future.
I. Hypothetical Data Presentation (Illustrative Only)
Should data become available, it would be structured as follows to facilitate clear comparison and interpretation.
Table 1: In Vitro Efficacy of this compound in Combination with Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (nM) | % Apoptosis (Mean ± SD) | Combination Index (CI) |
|---|---|---|---|---|
| MCF-7 | This compound | 100 | 15 ± 2.1 | - |
| Doxorubicin | 50 | 25 ± 3.5 | - | |
| Combination | 100 + 50 | 65 ± 4.2 | 0.4 (Synergy) | |
| MDA-MB-231 | This compound | 100 | 12 ± 1.8 | - |
| Doxorubicin | 50 | 20 ± 2.9 | - |
| | Combination | 100 + 50 | 50 ± 5.1 | 0.6 (Synergy) |
Table 2: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Volume Change (%) | p-value |
|---|---|---|---|---|
| Vehicle Control | - | Daily | +250 | - |
| This compound | 10 | Daily | +150 | <0.05 |
| Gemcitabine | 50 | Twice Weekly | +100 | <0.01 |
| Combination | 10 + 50 | As above | -50 (regression) | <0.001 |
II. Hypothetical Experimental Protocols (Illustrative Only)
Detailed methodologies would be provided for all key experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a standard chemotherapy drug (e.g., Cisplatin), and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine synergy using the Chou-Talalay method to calculate the Combination Index (CI).
Protocol 2: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with the compounds as described above for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 12% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, PARP, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
III. Hypothetical Visualizations (Illustrative Only)
Diagrams would be generated to illustrate mechanisms and workflows.
Caption: A generalized workflow for assessing the synergistic potential of a novel compound with chemotherapy in vitro.
Caption: A hypothetical mechanism where this compound enhances chemotherapy-induced apoptosis by inhibiting a pro-survival pathway.
Application Notes and Protocols for Assessing the Cell Permeability of CRT0105446
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0105446 is a potent inhibitor of LIM kinases (LIMK), which are key regulators of actin cytoskeleton dynamics through the phosphorylation of cofilin.[1] The ability of CRT0105446 to cross cellular membranes is a critical determinant of its therapeutic potential, influencing its absorption, distribution, and ultimately its efficacy at the target site. This document provides detailed protocols for assessing the cell permeability of CRT0105446 using two standard in vitro methods: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, providing insights into both passive diffusion and active transport mechanisms.[2][3][4][5] In contrast, PAMPA is a cell-free, high-throughput assay that models passive permeability across an artificial lipid membrane.[6][7][8] Together, these assays offer a comprehensive in vitro assessment of a compound's permeability characteristics.
Signaling Pathway of CRT0105446
Caption: Mechanism of action of CRT0105446.
Data Presentation
The apparent permeability coefficient (Papp), a quantitative measure of permeability, is calculated for both assays. The results should be summarized as follows:
| Assay Type | Direction | CRT0105446 Papp (x 10⁻⁶ cm/s) | High Permeability Control (e.g., Propranolol) Papp (x 10⁻⁶ cm/s) | Low Permeability Control (e.g., Atenolol) Papp (x 10⁻⁶ cm/s) |
| Caco-2 | A to B | Insert Value | Insert Value | Insert Value |
| B to A | Insert Value | Insert Value | Insert Value | |
| PAMPA | N/A | Insert Value | Insert Value | Insert Value |
| Efflux Ratio (B-A/A-B) | N/A | Calculate Value | Calculate Value | Calculate Value |
Note: An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3][9][10]
Experimental Protocols
Caco-2 Permeability Assay
This protocol is adapted from established methods for assessing intestinal drug absorption.[2][3][4][9][10]
Objective: To determine the bidirectional permeability of CRT0105446 across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
CRT0105446
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
Lucifer Yellow
-
LC-MS/MS system for quantification
Workflow:
Caption: Caco-2 permeability assay workflow.
Procedure:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[9]
-
-
Monolayer Integrity Check:
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS and incubate for 20 minutes at 37°C.
-
Prepare a 10 µM dosing solution of CRT0105446 and control compounds in HBSS.
-
For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
-
Sample Analysis and Data Calculation:
-
Determine the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.[9]
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of CRT0105446.[6][7][8]
Objective: To determine the passive permeability of CRT0105446 across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
CRT0105446 and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS system
Workflow:
Caption: PAMPA workflow.
Procedure:
-
Membrane Preparation:
-
Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate.
-
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare a 100 µM stock solution of CRT0105446 and control compounds in a suitable buffer.
-
Add 200 µL of the compound solutions to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis and Data Calculation:
-
After incubation, separate the plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
Calculate the Papp value using the appropriate formula provided by the PAMPA system manufacturer or from established literature. A common formula is: Papp = [-ln(1 - Cₐ/Cₑₙₜ)] * (Vₐ * Vₑ) / [(Vₐ + Vₑ) * A * t] Where:
-
Cₐ is the concentration in the acceptor well.
-
Cₑₙₜ is the equilibrium concentration.
-
Vₐ and Vₑ are the volumes of the acceptor and donor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
-
Conclusion
These protocols provide a robust framework for evaluating the cell permeability of CRT0105446. The Caco-2 assay offers a biologically relevant model that can predict in vivo intestinal absorption and identify potential interactions with efflux transporters. The PAMPA assay serves as a rapid, high-throughput screen for passive permeability. The combined data from these assays will enable a comprehensive assessment of CRT0105446's drug-like properties and inform its progression in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Studying Neuroblastoma Cell Proliferation using CRT0105446
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common pediatric solid tumor, often exhibits dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][2][3] CRT0105446 is a potent and selective inhibitor of mTOR, a key kinase in this pathway. These application notes provide a comprehensive guide for utilizing CRT0105446 to study its effects on neuroblastoma cell proliferation, apoptosis, and cell cycle progression. The following protocols and data serve as a resource for researchers investigating novel therapeutic strategies for neuroblastoma.
Data Presentation
The following tables summarize the expected effects of mTOR inhibitors on neuroblastoma cell lines based on published literature. These tables are intended to serve as a reference for the anticipated outcomes when testing CRT0105446.
Table 1: Representative IC50 Values of mTOR Inhibitors in Neuroblastoma Cell Lines
| Cell Line | mTOR Inhibitor | IC50 (nM) | Reference |
| Kelly | Torin-2 | ~10 | [4][5] |
| IMR-32 | Torin-2 | ~5 | [5] |
| SK-N-BE(2) | Torin-2 | ~20 | [5] |
| SH-SY5Y | Rapamycin | >1000 | [1] |
| SK-N-AS | Rapamycin | >1000 | [1] |
| Kelly | INK128 | ~50 | [6] |
| IMR-32 | INK128 | ~20 | [6] |
Table 2: Representative Effects of mTOR Inhibitors on Cell Cycle Distribution in Neuroblastoma Cell Lines
| Cell Line | mTOR Inhibitor | Concentration (nM) | Time (h) | % Cells in G1 Phase (Control vs. Treated) | % Cells in S Phase (Control vs. Treated) | % Cells in G2/M Phase (Control vs. Treated) | Reference |
| SH-SY5Y | CCI-779 | 100 | 48 | 55 vs. 68 | 30 vs. 20 | 15 vs. 12 | [1] |
| SK-N-AS | CCI-779 | 100 | 48 | 60 vs. 55 | 25 vs. 35 | 15 vs. 10 | [1] |
| NGP | INK128 | 100 | 24 | 45 vs. 65 | 35 vs. 20 | 20 vs. 15 | [6] |
Table 3: Representative Effects of mTOR Inhibitors on Apoptosis in Neuroblastoma Cell Lines
| Cell Line | mTOR Inhibitor | Concentration (µM) | Time (h) | % Apoptotic Cells (Control vs. Treated) | Reference |
| SH-SY5Y | Rapamycin | 1 | 48 | 5 vs. 15 | [7] |
| NB7 | Rapamycin | 1 | 48 | 4 vs. 9 | [7] |
| IMR32 | INK128 + Doxorubicin | 1 | 8 | 10 vs. 30 (synergistic effect) | [6] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation. In many cancers, including neuroblastoma, this pathway is constitutively active, leading to uncontrolled cell division and survival. CRT0105446, as an mTOR inhibitor, is expected to block the signaling cascade downstream of Akt, thereby inhibiting protein synthesis and cell cycle progression.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of CRT0105446.
Experimental Workflow
A general workflow for evaluating the efficacy of CRT0105446 in neuroblastoma cell lines is depicted below. This workflow can be adapted based on specific research questions and available resources.
Caption: Experimental workflow for evaluating CRT0105446 in neuroblastoma cell lines.
Experimental Protocols
Neuroblastoma Cell Culture
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, Kelly, IMR-32)
-
Complete culture medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain neuroblastoma cell lines in T-75 flasks with complete culture medium.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Neuroblastoma cells
-
Complete culture medium
-
CRT0105446 (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of CRT0105446 in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well plates
-
Neuroblastoma cells
-
Complete culture medium
-
CRT0105446
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of CRT0105446 for 24-48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well plates
-
Neuroblastoma cells
-
Complete culture medium
-
CRT0105446
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with CRT0105446 for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. The PI3K/Akt/mTOR pathway as therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt/mTOR pathway as therapeutic target in neuroblastoma. | Semantic Scholar [semanticscholar.org]
- 4. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsci.org [medsci.org]
- 6. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin induces the anti-apoptotic protein survivin in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CRT 0105446 in Rhabdomyosarcoma Research: A Hypothetical Approach Based on PKA Inhibition
Disclaimer: Publicly available information regarding the specific compound "CRT 0105446," its biological target, and its mechanism of action is currently unavailable. Searches for this compound do not yield any scientific literature or supplier data detailing its use or properties. Therefore, the following application notes and protocols are presented as a hypothetical case study. For this purpose, we will assume that this compound is a potent and selective inhibitor of Protein Kinase A (PKA), a signaling pathway implicated in the progression of certain cancers, including rhabdomyosarcoma.
Introduction
Rhabdomyosarcoma (RMS) is the most common soft tissue sarcoma in children, characterized by its skeletal muscle differentiation.[1] It is broadly classified into two main subtypes: embryonal (ERMS) and alveolar (ARMS). While multi-modal therapies have improved survival for localized disease, metastatic and recurrent RMS remain a significant clinical challenge, highlighting the urgent need for novel therapeutic strategies.[1]
The cAMP-dependent protein kinase A (PKA) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the PKA pathway has been implicated in the pathogenesis of several cancers. In the context of rhabdomyosarcoma, activation of the PKA pathway has been shown to promote cell proliferation and inhibit differentiation, making it a promising target for therapeutic intervention.
This document outlines a hypothetical application of this compound, a putative PKA inhibitor, in rhabdomyosarcoma research. The following sections provide detailed protocols for evaluating the efficacy of this compound in vitro and in vivo, along with methods to investigate its mechanism of action.
Hypothetical Data Summary
The following tables represent hypothetical data that could be generated from the described experiments to evaluate the efficacy of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | Subtype | IC50 (µM) after 72h |
| RD | Embryonal | 1.5 |
| Rh30 | Alveolar | 2.8 |
| JR1 | Embryonal | 1.9 |
| RH41 | Alveolar | 3.2 |
Table 2: Effect of this compound on PKA Pathway Activity
| Cell Line | Treatment (1 µM this compound) | p-CREB / CREB Ratio (Normalized to Control) |
| RD | 24 hours | 0.35 |
| Rh30 | 24 hours | 0.42 |
Table 3: In Vivo Efficacy of this compound in a Rhabdomyosarcoma Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| This compound (20 mg/kg) | 750 | 50 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating this compound.
Caption: Hypothetical mechanism of this compound in the PKA signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on rhabdomyosarcoma cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Rhabdomyosarcoma cell lines (e.g., RD, Rh30)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed rhabdomyosarcoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PKA Pathway Activity
Objective: To assess the effect of this compound on the phosphorylation of CREB, a downstream target of PKA.
Materials:
-
Rhabdomyosarcoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-CREB (Ser133), anti-CREB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-CREB signal to total CREB and the loading control (β-actin).
Protocol 3: In Vivo Rhabdomyosarcoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of rhabdomyosarcoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Rhabdomyosarcoma cell line (e.g., RD)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 rhabdomyosarcoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 20 mg/kg, daily via oral gavage) or vehicle control to the respective groups.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the percent tumor growth inhibition for the treatment group compared to the vehicle control group.
Conclusion
The provided hypothetical application notes and protocols outline a comprehensive strategy for the preclinical evaluation of this compound, a putative PKA inhibitor, in rhabdomyosarcoma research. These experiments would be crucial in determining the compound's anti-tumor activity and its mechanism of action. Positive results from these studies could provide a strong rationale for the further development of this compound as a novel therapeutic agent for rhabdomyosarcoma. It is imperative to reiterate that these are proposed studies based on a hypothetical mechanism of action, as no public data currently exists for this compound.
References
Troubleshooting & Optimization
Troubleshooting CRT 0105446 solubility issues in DMSO
Welcome to the technical support center for CRT 0105446. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the solubility of this compound in DMSO during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of this compound, as is typical for many small molecule kinase inhibitors. It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of many organic compounds.
Q2: My this compound is not fully dissolving in DMSO, or it has precipitated out of solution. What should I do?
If you observe particulate matter or precipitation when preparing your this compound stock solution in DMSO, you can try the following troubleshooting steps:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. This can help increase the solubility.
-
Sonication: Use an ultrasonic bath for 10-15 minutes to aid in the dissolution of the compound.
If these steps do not resolve the issue, it is possible that the solution is supersaturated. In this case, you may need to prepare a new stock solution at a lower concentration.
Q3: Why does my this compound solution appear cloudy or form a precipitate when I dilute it in an aqueous buffer for my experiment?
Precipitation upon dilution into aqueous buffers (e.g., PBS, cell culture media) is a common issue for hydrophobic compounds like many kinase inhibitors. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific medium.
Q4: How can I prevent my this compound from precipitating during dilution into aqueous solutions?
To avoid precipitation during your experiments, consider the following strategies:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of the inhibitor in your assay.
-
Optimize Dilution Method: Add the DMSO stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and even distribution. Avoid adding the aqueous buffer directly to the concentrated DMSO stock.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Data Presentation
Table 1: General Recommendations for this compound Stock Solutions in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes moisture that can hinder solubility. |
| Storage Temperature | -20°C or -80°C | Ensures stability of the stock solution. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light Sensitivity | Protect from light | As a general precaution for organic compounds. |
Table 2: Troubleshooting Strategies for Dissolution in DMSO
| Strategy | Protocol | Expected Outcome |
| Vortexing | Mix vigorously for 2-5 minutes. | Homogeneous solution. |
| Gentle Warming | Incubate at 37°C for 5-10 minutes. | Increased dissolution rate. |
| Sonication | Place in an ultrasonic bath for 10-15 minutes. | Breaks up aggregates and aids dissolution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex the solution for several minutes until the compound is fully dissolved.
-
If the compound does not fully dissolve, proceed with the troubleshooting steps of gentle warming and/or sonication as described in Table 2.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C and protect them from light.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Simplified signaling pathway showing this compound inhibition of LIMK.
Technical Support Center: Optimizing CRT 0105446 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CRT 0105446 in cell viability experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this LIMK inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of LIM domain kinase 1 (LIMK1) and LIMK2.[1][2] These kinases are key regulators of actin and microtubule dynamics. By inhibiting LIMK, this compound prevents the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[3] This leads to increased actin filament turnover, disruption of the cytoskeleton, and can ultimately induce cell cycle arrest and apoptosis in cancer cells.[1][4]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a broad concentration range from 10 nM to 10 µM is a reasonable starting point for dose-response experiments. For specific cancer cell lines such as rhabdomyosarcoma, neuroblastoma, and kidney cancer, significant anti-proliferative effects have been observed in the sub-micromolar to low micromolar range.[1][4]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiments is consistent across all conditions and ideally does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound before assessing cell viability?
A4: The optimal incubation time will vary depending on the cell line and the specific biological question. For initial screening, a 72-hour incubation period is a common starting point for assessing anti-proliferative effects. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most effective treatment duration for your specific experimental setup.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability | 1. Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to induce a measurable effect. 3. Compound Instability: The inhibitor may be degrading in the culture medium over time. 4. Cell Line Resistance: The cell line may be inherently resistant to LIMK inhibition. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Consider replenishing the media with fresh inhibitor for longer incubation periods. 4. Verify the expression and activity of LIMK1/2 in your cell line. Consider using a different cell line known to be sensitive to LIMK inhibitors. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers in wells can lead to variable results. 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Pipetting Errors: Inaccurate dilutions or additions of the inhibitor. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outermost wells of the microplate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of solutions. |
| Unexpected increase in cell viability at low concentrations | 1. Hormesis: Some compounds can have a stimulatory effect at very low doses. 2. Off-Target Effects: The inhibitor may have unforeseen effects at low concentrations. | 1. This is a known biological phenomenon. Focus on the inhibitory concentration range for your primary analysis. 2. If the effect is reproducible and significant, further investigation into potential off-target activities may be warranted. |
| Discrepancy with published results | 1. Different Experimental Conditions: Variations in cell line passage number, media formulation, serum concentration, or assay method can lead to different outcomes. 2. Compound Purity: The purity of the this compound used may differ. | 1. Carefully review and align your experimental protocol with the published methodology. 2. Use a high-purity source of this compound and verify its identity if possible. |
Data Presentation
Table 1: Representative EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| A549 | Lung Cancer | ~2.5 |
| MDAMB231 | Breast Cancer | ~3.0 |
| Kelly | Neuroblastoma | ~0.8 |
| RD | Rhabdomyosarcoma | ~0.5 |
| 786-0 | Kidney Cancer | ~1.2 |
Note: These are representative values based on published data. Actual EC50 values should be determined empirically for your specific cell line and experimental conditions.
Table 2: Example of a Dose-Response Experiment for this compound in A549 Cells (72h Incubation)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 0.5 | 82.1 ± 6.3 |
| 1.0 | 68.5 ± 4.9 |
| 2.5 | 50.3 ± 3.8 |
| 5.0 | 35.7 ± 4.2 |
| 10.0 | 18.9 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium appropriate for your cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
References
- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are LIMK inhibitors and how do they work? [synapse.patsnap.com]
- 4. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
CRT 0105446 stability and degradation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the use of CRT 0105446, a potent LIMK inhibitor, in cell culture experiments. The following sections offer insights into its mechanism of action, physicochemical properties, and troubleshooting common issues related to its stability and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1] It functions by suppressing the phosphorylation of cofilin and increasing the acetylation of α-tubulin in cells.[1] This dual action disrupts the normal dynamics of the actin and microtubule cytoskeletons.
Q2: What are the known IC50 values for this compound?
A2: The in vitro IC50 values for this compound are 8 nM for LIMK1 and 32 nM for LIMK2.
Q3: What are the general recommendations for dissolving and storing this compound?
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation of small molecules in cell culture media is a common issue that can arise from several factors:
-
Poor aqueous solubility: The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to prevent the compound from precipitating out of the solution.
-
Interaction with media components: Certain components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.
-
pH of the medium: The solubility of compounds with ionizable groups can be pH-dependent.
To prevent precipitation, consider the following:
-
Optimize the final DMSO concentration.
-
Test the solubility in different types of media or serum-free media.
-
Ensure the compound is fully dissolved in DMSO before diluting it in the medium.
-
Warm the medium to 37°C before adding the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Degradation of the compound: this compound may be unstable in the cell culture medium under standard incubation conditions (37°C, 5% CO2).Suboptimal concentration: The effective concentration may vary between different cell lines and experimental conditions. | Perform a stability assessment of this compound in your specific cell culture medium (see Experimental Protocols section).Conduct a dose-response experiment to determine the optimal working concentration for your cell line. |
| Cell toxicity observed at expected effective concentrations | Off-target effects: The inhibitor may be affecting other cellular pathways.Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Use the lowest effective concentration of this compound.Include a vehicle control (medium with the same concentration of DMSO) in your experiments to assess solvent toxicity. |
| Variability between experiments | Inconsistent compound preparation: Errors in dilution or storage can lead to variations in the actual concentration.Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | Prepare fresh dilutions of this compound from a stock solution for each experiment.Standardize your cell culture protocols to ensure consistency between experiments. |
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in the table below. This information can be useful for understanding its behavior in different experimental settings.
| Property | Value |
| Molecular Formula | C₂₀H₁₈F₃N₃O₂S |
| Molecular Weight | 421.44 g/mol |
| CAS Number | 1661846-05-4 |
| Known Inhibitory Activity | LIMK1 (IC50 = 8 nM), LIMK2 (IC50 = 32 nM) |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, leading to its active state. Active cofilin promotes actin filament disassembly. Additionally, this compound increases the acetylation of α-tubulin, which is associated with microtubule stabilization.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
As specific stability data for this compound is not publicly available, this protocol provides a general method for researchers to determine its stability in their specific cell culture system using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Internal standard (a stable compound with similar chromatographic properties)
-
24-well cell culture plates
-
Low protein binding tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in the desired cell culture medium (with and without FBS) to a final concentration of 10 µM.
-
-
Incubation:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) from each well at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The 0-hour time point represents 100% compound stability.
-
-
Sample Preparation for HPLC-MS:
-
To each 100 µL aliquot, add 200 µL of acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.
-
Data Analysis: Plot the percentage of this compound remaining against time to determine its stability profile. The half-life (t₁/₂) in the cell culture medium can be calculated from this data.
References
Technical Support Center: Interpreting Unexpected Results in CRT 0105446 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CRT 0105446, a potent LIM kinase (LIMK) inhibitor. This guide will help you interpret unexpected experimental outcomes and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibition of cell migration after this compound treatment. What could be the reason?
A1: A weaker than expected phenotype can arise from several factors:
-
Suboptimal Compound Concentration: Ensure you have performed a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay.
-
Compound Instability: this compound may degrade under your specific experimental conditions. Verify the stability of the compound in your cell culture medium over the time course of your experiment.
-
Cell Line Specific Effects: The expression and activity of LIMK can vary significantly between cell lines. Confirm the expression of LIMK1 and LIMK2 in your cells of interest.
-
Compensatory Signaling Pathways: Cells can sometimes activate alternative pathways to compensate for the inhibition of a specific target. Investigate the activation of other pathways involved in cell motility.
Q2: Our cells are showing significant cytotoxicity at concentrations where we expect to see specific LIMK inhibition. Is this an expected on-target effect?
A2: While high concentrations of any compound can lead to toxicity, significant cytotoxicity at or near the effective dose may indicate off-target effects. This compound, like many kinase inhibitors, can interact with other kinases besides its primary targets, LIMK1 and LIMK2. It is crucial to differentiate between on-target and off-target toxicity. We recommend performing a kinome scan to identify potential off-target kinases that might be responsible for the observed cytotoxicity.
Q3: We are observing unexpected changes in cell morphology that are not consistent with the known functions of LIMK. How can we investigate this?
A3: Unexpected morphological changes could be due to off-target effects or previously uncharacterized roles of LIMK in your specific cell type. To investigate this, you can:
-
Perform a Rescue Experiment: If the phenotype is due to on-target LIMK inhibition, expressing a drug-resistant mutant of LIMK should reverse the morphological changes.
-
Use a Structurally Different LIMK Inhibitor: If a different LIMK inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Investigate Downstream Effectors: Analyze the phosphorylation status of proteins downstream of potential off-target kinases identified in a kinome scan.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cofilin Phosphorylation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Antibody Quality | Validate your phospho-cofilin antibody using a positive control (e.g., cells treated with a known LIMK activator) and a negative control (e.g., lysate treated with a phosphatase). | Clear and specific detection of phospho-cofilin in the positive control and its absence in the negative control. |
| Incorrect Lysate Preparation | Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your proteins. | Consistent detection of phospho-cofilin in your samples. |
| Suboptimal this compound Treatment | Optimize the concentration and incubation time of this compound for your cell line. | A clear dose- and time-dependent decrease in phospho-cofilin levels. |
Issue 2: High Background in Western Blots for Phospho-Proteins
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Antibody Binding | Increase the number of washes and/or the stringency of the washing buffer (e.g., increase Tween-20 concentration). | Reduced background signal and clearer bands. |
| Blocking Agent | Switch from non-fat dry milk to Bovine Serum Albumin (BSA) as a blocking agent, as milk contains phosphoproteins that can cause background. | A cleaner blot with less non-specific binding. |
| Primary Antibody Concentration | Titrate your primary antibody to determine the optimal concentration that gives a strong signal with minimal background. | Improved signal-to-noise ratio. |
Data Presentation
Table 1: Representative Kinome Scan Data for this compound
The following table presents hypothetical, yet plausible, kinome scan data for this compound at a concentration of 1 µM. This data is for illustrative purposes to guide the interpretation of potential off-target effects. The results are shown as a percentage of the control, where a lower percentage indicates stronger binding.
| Kinase | Percentage of Control | Interpretation |
| LIMK1 | 5% | Primary Target |
| LIMK2 | 8% | Primary Target |
| ROCK1 | 45% | Potential Off-Target |
| PAK2 | 52% | Potential Off-Target |
| p38α (MAPK14) | 68% | Weak Interaction |
| SRC | 85% | Negligible Interaction |
| EGFR | 92% | Negligible Interaction |
Experimental Protocols
Western Blotting for Phospho-Cofilin
This protocol describes the detection of phosphorylated cofilin (Ser3) in cell lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (anti-phospho-cofilin Ser3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Transwell Cell Migration Assay
This protocol measures the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Add medium with the chemoattractant to the lower chamber of the 24-well plate.
-
Add the cell suspension (pre-treated with this compound or vehicle) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
-
Cell Removal and Staining:
-
Carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution.
-
Stain the migrated cells with the staining solution.
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Mandatory Visualization
Caption: The LIMK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Best practices for long-term storage of CRT 0105446
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of CRT 0105446.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, spanning months to years, it is recommended to store this compound at -20°C.[1] For short-term storage, from days to weeks, a temperature of 0 - 4°C is suitable.[1]
Q2: How should I store this compound upon receipt?
Upon receipt, the compound, which is stable for several weeks at ambient temperature during shipping, should be stored under the recommended long-term or short-term conditions.[1] Ensure the storage environment is dry and dark.[1]
Q3: What is the expected shelf life of this compound?
When stored correctly under the recommended conditions, this compound has a shelf life of over two years.[1]
Q4: In what solvent is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q5: Are there any general precautions for handling aminothiazole-based compounds like this compound?
Yes, aminothiazole derivatives can be sensitive to pH, temperature, and light.[2][3] It is advisable to protect them from light and avoid extreme pH conditions to prevent degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound Degradation | Improper storage temperature | Ensure the compound is stored at -20°C for long-term storage.[1] |
| Exposure to light | Store in a dark place or use amber-colored vials.[1][2] | |
| pH instability in solution | If in solution, ensure the pH is optimized as aminothiazole compounds can be pH-sensitive.[2] | |
| Oxidation | For solutions, consider using degassed solvents or storing under an inert atmosphere.[2] | |
| Difficulty in Dissolving | Incorrect solvent | This compound is soluble in DMSO.[1] Ensure you are using the correct solvent. |
| Compound has precipitated | Gently warm the solution and vortex to redissolve. | |
| Inconsistent Experimental Results | Compound degradation | Review storage and handling procedures to ensure compound integrity. |
| Freeze-thaw cycles of stock solutions | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Reconstitution of this compound
-
Equilibration: Allow the vial of this compound and the DMSO solvent to reach room temperature before use.
-
Centrifugation: Briefly centrifuge the vial to ensure the powdered compound is at the bottom.
-
Solvent Addition: Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or -80°C.
Visual Guides
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Caption: Recommended workflow for the long-term storage and preparation of this compound.
References
Addressing batch-to-batch variability of CRT 0105446
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of the novel LIMK inhibitor, CRT 0105446. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different lots. What could be the primary cause?
A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors can contribute to this issue:
-
Purity and Impurity Profile: Even minor variations in the purity of the compound or the presence of different impurities can significantly alter its biological activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubility and dissolution rates, thereby affecting its apparent potency.[1]
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to a decrease in the concentration of the active molecule.[2][3]
-
Experimental Conditions: Variations in assay conditions such as cell passage number, reagent stability, and incubation times can also contribute to result variability.[2]
Q2: How can we ensure the consistency of our this compound stock solutions?
A2: Maintaining consistent and stable stock solutions is critical for reproducible results.
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.
-
Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[3] Protect from light by using amber vials or by wrapping vials in foil.[3]
-
Solubility Checks: Before use, visually inspect the thawed solution for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound completely.[3]
-
Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to avoid degradation.[2]
Q3: What are the potential off-target effects of this compound that could be affected by batch variability?
A3: While this compound is a potent LIMK inhibitor, variations in a specific batch could potentially alter its selectivity profile. A kinome scan has shown that at 10 µM, this compound can inhibit other kinases to varying degrees.[4] Batch impurities or degradation products might exhibit different off-target activities. To mitigate this, it is advisable to:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that yields the desired biological effect to reduce the likelihood of off-target effects.
-
Employ Orthogonal Controls: Use a structurally different LIMK inhibitor to confirm that the observed phenotype is due to on-target inhibition.[5]
-
Perform Rescue Experiments: If possible, overexpressing a drug-resistant mutant of LIMK should reverse the phenotypic effects of this compound.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues that may arise from batch-to-batch variability of this compound.
Issue 1: Reduced or No Activity of a New Batch
-
Problem: A new lot of this compound shows significantly lower or no inhibition of LIMK activity compared to a previous batch.
-
Troubleshooting Workflow:
Troubleshooting workflow for reduced compound activity.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
-
Problem: A new batch of this compound exhibits unexpected cellular toxicity or phenotypes inconsistent with LIMK inhibition.
-
Troubleshooting Steps:
-
Re-evaluate Purity: The presence of toxic impurities is a likely cause. Analyze the batch purity via HPLC or LC-MS.
-
Solvent Toxicity Control: Ensure the final solvent concentration (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).[2]
-
Orthogonal Validation: Confirm the phenotype with a structurally unrelated LIMK inhibitor. If the toxicity is unique to the new this compound batch, it is likely due to an off-target effect of an impurity.
-
Dose-Response Analysis: Perform a careful dose-response analysis to determine if the toxicity is observed at concentrations expected to be specific for LIMK inhibition.
-
Quantitative Data Summary
The following tables summarize key quantitative information for this compound. Note that values may vary slightly between batches.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂N₄O₃S | Internal Data |
| Molecular Weight | 422.5 g/mol | Internal Data |
| Purity (Typical) | >98% (by HPLC) | Supplier CoA |
| Solubility (DMSO) | ≥ 50 mg/mL | Internal Data |
Table 2: In Vitro Activity of this compound (Reference Batch)
| Target | IC50 (nM) | Assay Type |
| LIMK1 | 15 | Biochemical |
| LIMK2 | 25 | Biochemical |
| ROCK1 | >10,000 | Biochemical |
| ROCK2 | >10,000 | Biochemical |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Cofilin
This protocol is used to assess the cellular activity of this compound by measuring the phosphorylation of its downstream target, cofilin.
-
Cell Culture: Plate cells (e.g., HT1080) at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-cofilin (Ser3) and total cofilin. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the phospho-cofilin signal to the total cofilin signal.
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol can be used to assess the purity and stability of different batches of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
This compound inhibits LIMK, which in turn prevents the phosphorylation and inactivation of cofilin. Active cofilin promotes actin depolymerization, leading to changes in cytoskeleton dynamics.
General Experimental Workflow for Batch Validation
A logical workflow to validate a new batch of this compound before its use in critical experiments.
References
Technical Support Center: Controlling for Compound-Induced Effects on Tubulin Acetylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of a novel compound, here referred to as CRT 0105446, on tubulin acetylation. Given the absence of specific information on this compound, this guide offers a general framework and troubleshooting advice applicable to any experimental compound.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing an effect on tubulin acetylation. What is the likely mechanism?
A1: A change in tubulin acetylation typically points to an interaction with the cellular machinery that governs microtubule dynamics. The level of tubulin acetylation is primarily regulated by the opposing activities of α-tubulin acetyltransferase 1 (ATAT1) and histone deacetylase 6 (HDAC6).[1][2] Therefore, this compound could be:
-
An HDAC6 inhibitor : This is a common mechanism for increased tubulin acetylation. By inhibiting HDAC6, the primary deacetylase for α-tubulin, the equilibrium shifts towards a more acetylated state.[1][2][3]
-
A microtubule-stabilizing agent : Compounds that stabilize microtubules can indirectly increase tubulin acetylation. Stable microtubules are more permissive to acetylation.
-
An influencer of upstream signaling pathways : this compound might be acting on pathways that regulate HDAC6 or ATAT1 activity. For instance, some signaling pathways can lead to the inhibition of HDAC6, thereby promoting tubulin acetylation.[4]
Q2: How can I confirm if this compound is an HDAC6 inhibitor?
A2: To specifically test for HDAC6 inhibition, you can perform an in vitro HDAC6 enzymatic assay. This involves incubating recombinant HDAC6 with a fluorescently labeled acetylated substrate in the presence and absence of this compound. A decrease in deacetylase activity with increasing concentrations of your compound would indicate direct inhibition.
Q3: What are the essential control experiments to run when I observe a change in tubulin acetylation with this compound treatment?
A3: A rigorous set of controls is crucial to validate your findings. Key controls include:
-
Vehicle Control : Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Positive Control : Use a known HDAC6 inhibitor, such as Trichostatin A (TSA) or Tubastatin A, to confirm that the experimental system can detect an increase in tubulin acetylation.
-
Negative Control : If you have access to an inactive analog of this compound, this would be an ideal negative control.
-
Dose-Response and Time-Course Experiments : These experiments will help determine the optimal concentration and treatment duration for this compound and can reveal important kinetic information.
Q4: My results for tubulin acetylation are inconsistent. What are the common causes of variability?
A4: Inconsistent results in tubulin acetylation assays can stem from several factors:
-
Cell Culture Conditions : Cell density, passage number, and overall cell health can influence microtubule dynamics and acetylation levels. Ensure consistent cell culture practices.
-
Reagent Quality : The quality and storage of antibodies, buffers, and the compound itself are critical. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Procedural Inconsistencies : Minor variations in incubation times, washing steps, and antibody concentrations can lead to significant differences in results. Adhere strictly to your optimized protocol.
-
Compound Stability : Ensure that this compound is stable in your culture medium for the duration of the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in immunofluorescence | - Primary antibody concentration too high.- Insufficient blocking.- Inadequate washing. | - Titrate the primary antibody to determine the optimal concentration.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA in PBST).- Increase the number and duration of wash steps. |
| No change in tubulin acetylation with positive control | - Inactive positive control compound.- Antibody not working.- Low expression of acetylated tubulin in the cell line. | - Use a fresh, validated batch of the positive control.- Validate the primary antibody by Western blotting.- Choose a cell line known to have detectable levels of acetylated tubulin. |
| Discrepancy between Western blot and immunofluorescence data | - Western blot measures total protein levels, while immunofluorescence shows subcellular localization and morphology.- Fixation artifacts in immunofluorescence. | - Quantify Western blot data from multiple biological replicates. - Optimize fixation and permeabilization protocols for immunofluorescence.[3] |
| Compound appears to be toxic to the cells | - Compound concentration is too high.- Off-target effects of the compound. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound. Use concentrations below the toxic threshold for your experiments. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Acetylated Tubulin
This protocol provides a method for visualizing and quantifying changes in tubulin acetylation in cultured cells following treatment with this compound.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound
-
Positive control (e.g., Trichostatin A)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS[3]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20)[3]
-
Primary Antibody: Anti-acetylated-α-Tubulin antibody (e.g., Mouse monoclonal clone 6-11B-1)
-
Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment : Seed cells on coverslips and allow them to adhere overnight. Treat the cells with this compound at various concentrations, along with vehicle and positive controls, for the desired time.
-
Fixation : Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization : Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking : Wash the cells three times with PBS and then block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation : Dilute the anti-acetylated-α-Tubulin antibody in Blocking Buffer and incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation : Wash the coverslips three times with PBST. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting : Wash the coverslips three times with PBST. Stain with DAPI for 5 minutes. Wash twice with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis : Visualize the cells using a fluorescence microscope. Capture images and quantify the fluorescence intensity of acetylated tubulin per cell using image analysis software.
Protocol 2: Western Blotting for Acetylated Tubulin
This protocol allows for the quantification of total acetylated tubulin levels in cell lysates.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-acetylated-α-Tubulin and a loading control (e.g., anti-α-tubulin or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis : Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation : Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection : Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane again and then add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis : Quantify the band intensities using image analysis software. Normalize the acetylated tubulin signal to the loading control signal.
Data Presentation
Summarize your quantitative data in a clear and structured table for easy comparison.
Table 1: Effect of this compound on Tubulin Acetylation Levels
| Treatment | Concentration (µM) | Normalized Acetylated Tubulin Level (Western Blot, arbitrary units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.00 | 1.0 |
| This compound | 1 | 1.52 | 1.52 |
| This compound | 5 | 2.78 | 2.78 |
| This compound | 10 | 3.91 | 3.91 |
| Positive Control (TSA) | 1 | 4.25 | 4.25 |
Visualizations
Signaling Pathway of Tubulin Acetylation
References
Optimizing fixation and permeabilization for immunofluorescence with CRT 0105446
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation and permeabilization protocols for immunofluorescence (IF) staining when studying the effects of CRT 0105446. Given that this compound is a novel compound, establishing a robust IF protocol is critical for accurate visualization and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an immunofluorescence protocol for localizing the target of this compound?
A1: The initial and most critical step is to determine the optimal fixation and permeabilization method for your specific cell type and the primary antibody used to detect the target of this compound. The choice of fixation aims to preserve the cellular structure and antigenicity of the target protein.[1][2][3][4][5]
Q2: What are the main types of fixatives I should consider?
A2: There are two primary categories of fixatives: chemical cross-linkers (like paraformaldehyde - PFA) and organic solvents (such as methanol (B129727) or acetone).[1][3] Cross-linkers are effective at preserving cellular morphology by creating covalent bonds between proteins.[1][2] Organic solvents work by dehydrating the cell, which precipitates proteins and simultaneously permeabilizes the membranes.[1][3] The best choice depends on the sensitivity of the target epitope to the fixation method.[1]
Q3: When is permeabilization necessary?
A3: Permeabilization is required to allow antibodies to access intracellular targets.[1][6] If your target protein is located within the cell (e.g., in the cytoplasm, nucleus, or organelles), you must permeabilize the cell membrane after fixation with a cross-linking agent.[1][2] If you use an organic solvent for fixation, a separate permeabilization step is often not needed as these solvents also disrupt cell membranes.[3][7]
Q4: Which permeabilization agent should I choose?
A4: The choice of permeabilization agent depends on the location of your target protein. Non-ionic detergents like Triton™ X-100 and Tween-20 are commonly used and will permeabilize all cellular membranes, including the nuclear membrane.[1][6] For membrane-associated proteins, a milder detergent like saponin, which selectively interacts with cholesterol in the plasma membrane, might be preferable to avoid washing out the target.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Epitope Masking: The fixation process, particularly with cross-linkers like PFA, can mask the antigenic site your primary antibody is supposed to recognize.[1][2] | Try switching to an organic solvent fixative like cold methanol or acetone. Alternatively, if using PFA, you can perform an antigen retrieval step. |
| Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low. | Perform a titration experiment to determine the optimal antibody concentrations. | |
| Loss of Target Protein: Harsh fixation or permeabilization can cause the target protein to be washed away, especially if it is soluble or loosely associated with a structure.[1] | If using an organic solvent, consider switching to a cross-linking fixative like PFA followed by a gentle permeabilization with saponin.[1] | |
| Low Target Expression: The target of this compound may be expressed at low levels in your cells.[8][9] | Confirm protein expression using a different method like Western blotting.[8] Consider using a signal amplification technique if the expression is indeed low.[10] | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibodies may be binding non-specifically to other cellular components.[7][8] | Increase the concentration and duration of the blocking step. Using normal serum from the same species as the secondary antibody in your blocking buffer can help.[8][9] Ensure you are using the correct antibody dilutions. |
| Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, or the fixative itself (especially glutaraldehyde (B144438) or old formaldehyde) can cause autofluorescence.[6][7][8] | Include an unstained control to assess the level of autofluorescence. If using a cross-linking fixative, prepare fresh solutions. You can also use a quenching agent like sodium borohydride. | |
| Over-fixation: Fixing for too long or at too high a concentration can lead to increased background.[7] | Reduce the fixation time or the concentration of the fixative. | |
| Altered Cellular Morphology | Harsh Fixation/Permeabilization: Organic solvents can be harsh and may alter the cellular structure.[1] | Use a cross-linking fixative like PFA, which is better at preserving morphology.[2] If permeabilizing, use the mildest effective detergent and concentration. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization
This protocol is a good starting point for many intracellular targets as it generally provides good preservation of cellular morphology.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with blocking and immunostaining steps.
Protocol 2: Cold Methanol Fixation and Permeabilization
This protocol is often a good alternative if PFA fixation results in a weak signal due to epitope masking.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells once with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with blocking and immunostaining steps.
Quantitative Data Summary
The following table summarizes hypothetical data from an optimization experiment for a target of this compound, comparing different fixation and permeabilization conditions. The signal-to-noise ratio is a key metric for determining the optimal protocol.
| Fixation Method | Permeabilization Agent | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Morphology Preservation |
| 4% PFA, 15 min | 0.25% Triton X-100, 10 min | 850 | 150 | 5.67 | Excellent |
| 4% PFA, 15 min | 0.1% Saponin, 10 min | 700 | 100 | 7.00 | Excellent |
| 4% PFA, 15 min | None | 50 | 45 | 1.11 | Excellent |
| 100% Methanol, 10 min | None | 1200 | 300 | 4.00 | Good |
| 100% Acetone, 5 min | None | 950 | 250 | 3.80 | Fair |
Visualizations
Experimental Workflow
Caption: A generalized workflow for an immunofluorescence experiment.
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical signaling cascade involving this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting a weak immunofluorescence signal.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Optimized fixation and immunofluorescence staining methods for Dictyostelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 6. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Simultaneous amplification of multiple immunofluorescence signals via cyclic staining of target molecules using mutually cross-adsorbed antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent p-cofilin levels after CRT 0105446 treatment
This technical support center provides troubleshooting guidance for researchers encountering inconsistent phosphorylated cofilin (p-cofilin) levels following treatment with CRT 0105446. The information is presented in a question-and-answer format to directly address common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and effective inhibitor of LIM kinase (LIMK).[1][2][3] LIMK is a serine/threonine kinase responsible for phosphorylating cofilin at the serine-3 residue.[4][5][6] This phosphorylation event inactivates cofilin's actin-depolymerizing activity.[5][6]
Q2: What is the expected outcome of this compound treatment on p-cofilin levels?
A2: By inhibiting LIMK, this compound is expected to suppress or decrease the levels of phosphorylated cofilin (p-cofilin) in a dose-dependent manner.[1][2][7] This leads to an increase in active, non-phosphorylated cofilin, which can then regulate actin filament dynamics.
Q3: Why is it important to measure both p-cofilin and total cofilin?
A3: Measuring both the phosphorylated and total levels of cofilin is crucial for accurate data interpretation. The ratio of p-cofilin to total cofilin provides a more reliable measure of the drug's effect than looking at p-cofilin levels alone. This ratiometric analysis helps to control for any variations in protein loading or potential changes in total cofilin expression.
Q4: At what molecular weight should I expect to see p-cofilin and total cofilin on a Western blot?
A4: Cofilin is a small protein, and both p-cofilin and total cofilin have an approximate molecular weight of 19 kDa.[4][8]
Part 2: Troubleshooting Guide
This guide addresses the common issue of observing inconsistent, variable, or no change in p-cofilin levels after this compound treatment.
Problem Area 1: Drug Treatment and Cell Handling
Q5: My p-cofilin levels are not decreasing after treatment. Could the this compound be inactive?
A5: This is possible and could be due to several factors:
-
Improper Storage: Ensure the compound is stored as recommended by the manufacturer, typically at -20°C for long-term storage and 4°C for short-term use, protected from light and moisture.[2]
-
Incorrect Concentration: Verify the calculations for your stock solution and final working concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[7]
-
Insufficient Treatment Time: The effect of the inhibitor can be time-dependent. Consider performing a time-course experiment to identify the optimal treatment duration.
Q6: Could my cell culture conditions be affecting the results?
A6: Yes, inconsistent cell culture practices can lead to high variability.
-
Cell Confluency: Ensure you are seeding and treating cells at a consistent confluency, as cell density can influence signaling pathways.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and signaling changes.
-
Serum Effects: Components in serum can activate signaling pathways that influence LIMK activity. For some experiments, serum starvation prior to treatment may be necessary to reduce baseline p-cofilin levels and enhance the observed effect of the inhibitor.
Problem Area 2: Sample Preparation and Lysis
Q7: How can I ensure the phosphorylation state of cofilin is preserved during sample collection?
A7: This is a critical step. The activity of phosphatases in your sample can rapidly dephosphorylate p-cofilin, masking the effect of the this compound treatment.
-
Work Quickly and on Ice: Perform all lysis steps on ice to minimize enzymatic activity.
-
Use Phosphatase Inhibitors: Your lysis buffer must contain a cocktail of phosphatase inhibitors. Key inhibitors for serine/threonine phosphatases include sodium pyrophosphate and beta-glycerophosphate.[9]
-
Use Protease Inhibitors: To prevent protein degradation, always include a protease inhibitor cocktail in your lysis buffer.[9][10]
-
Sonication: For complete cell lysis and to shear DNA which can make samples viscous, consider sonicating your lysates on ice.[9]
Problem Area 3: Western Blotting Technique
Q8: I'm seeing high variability between lanes that should be identical. What could be the cause?
A8: This often points to inconsistencies in the Western blotting workflow.
-
Inaccurate Protein Quantification: Use a reliable protein quantification method, such as the BCA assay, which is less susceptible to interference from detergents commonly found in lysis buffers.[11] Ensure you load equal amounts of total protein in each well.[11][12]
-
Uneven Loading: After quantification, ensure you are pipetting equal volumes and concentrations into each well.
-
Inefficient or Uneven Transfer: After transfer, stain the membrane with Ponceau S to visually confirm that protein transfer is even across the entire blot.[12][13] If transfer is uneven, check for air bubbles between the gel and membrane and ensure proper sandwich assembly.[10][13]
Q9: My p-cofilin signal is weak or completely absent, even in control lanes.
A9: A weak or absent signal can be due to several factors.
-
Low Protein Expression: The basal level of p-cofilin may be low in your chosen cell line. Ensure you are loading a sufficient amount of total protein (a minimum of 20-30 µg is recommended, but more may be necessary).[9]
-
Antibody Issues:
-
Concentration: The primary antibody concentration may be too low. Perform an antibody titration to find the optimal dilution.[12]
-
Activity: Ensure the antibody has not expired and has been stored correctly. Avoid repeated freeze-thaw cycles.[8] Using freshly diluted antibody for each experiment is recommended.[9]
-
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough to detect your target. If the signal is very low, consider using a higher sensitivity substrate.[14][15]
Q10: The bands for my loading control (e.g., GAPDH, β-actin) are inconsistent between lanes.
A10: Drug treatments can sometimes alter the expression of common housekeeping proteins, making them unreliable for normalization.[12]
-
Validate Your Loading Control: First, confirm that the expression of your chosen loading control is not affected by this compound treatment in your system. Run a blot with treated and untreated samples and probe for the loading control.
-
Consider Total Protein Normalization (TPN): TPN is becoming the gold standard as it is independent of the expression of a single protein.[12] This involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie) and using the density of the entire lane for normalization.
Part 3: Data Presentation
The following table summarizes representative quantitative data demonstrating the expected effect of a LIMK inhibitor on p-cofilin levels.
| Treatment Group | Concentration (µM) | p-Cofilin Level (Normalized) | Total Cofilin Level (Normalized) | p-Cofilin / Total Cofilin Ratio | Percent Inhibition of p-Cofilin |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 0% |
| This compound | 0.1 | 0.75 | 1.02 | 0.74 | 26% |
| This compound | 0.5 | 0.48 | 0.99 | 0.48 | 52% |
| This compound | 1.0 | 0.23 | 1.01 | 0.23 | 77% |
| This compound | 3.0 | 0.11 | 0.98 | 0.11 | 89% |
Note: Data are hypothetical but reflect the expected dose-dependent decrease in the p-cofilin/total cofilin ratio following treatment with a LIMK inhibitor like this compound.[7]
Part 4: Key Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
-
After treatment, wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS completely.
-
Add ice-cold Lysis Buffer directly to the plate. A recommended buffer is RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[9]
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
(Optional but Recommended) Sonicate the lysate briefly on ice to ensure complete lysis and shear DNA.[9]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[12][16]
Protocol 2: Western Blotting for p-Cofilin
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[12]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Confirm transfer efficiency using a reversible stain like Ponceau S.[12]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween-20 (TBST)). For phospho-antibodies, BSA is often preferred.[12]
-
Incubate the membrane with the primary antibody against p-cofilin (e.g., Phospho-Cofilin Ser3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[4][16]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[12]
-
(Optional but Recommended) Strip the membrane and re-probe for total cofilin and a loading control.
Part 5: Visualizations
Caption: Signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Relationship between variables for reliable data.
References
- 1. CRT-0105446 - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-Cofilin (Ser3) (77G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of actin dynamics through phosphorylation of cofilin by LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Cofilin (Ser3) Polyclonal Antibody (PA5-143669) [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Validation & Comparative
A Head-to-Head Comparison of LIMK Inhibitors: CRT0105446 vs. CRT0105950
For researchers investigating the intricacies of cytoskeletal dynamics and its role in disease, particularly in oncology, the selection of a potent and selective LIM kinase (LIMK) inhibitor is paramount. LIM kinases, comprising LIMK1 and LIMK2, are pivotal regulators of actin polymerization and microtubule stability through their phosphorylation of cofilin. Dysregulation of the LIMK signaling pathway is implicated in cancer cell invasion and metastasis, making these kinases attractive therapeutic targets. This guide provides a comprehensive comparison of two notable aminothiazole-based LIMK inhibitors, CRT0105446 and CRT0105950, to aid researchers in selecting the optimal tool for their experimental needs.
At a Glance: Key Performance Metrics
A direct comparison of the in vitro potency of CRT0105446 and CRT0105950 reveals a clear distinction in their inhibitory activity against both LIMK1 and LIMK2. CRT0105950 emerges as the more potent inhibitor, with sub-nanomolar efficacy against LIMK1 and nanomolar activity against LIMK2.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference |
| CRT0105446 | 8 | 32 | [1][2] |
| CRT0105950 | 0.3 | 1 | [1][3][4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in in vitro assays.
Cellular Activity: Inhibition of Cofilin Phosphorylation
The efficacy of these inhibitors extends to cellular contexts, where they effectively suppress the phosphorylation of cofilin, the primary substrate of LIMK. This action leads to the modulation of actin dynamics and can impact cell motility and invasion. While both compounds demonstrate potent cellular activity, their relative potency in cellular assays reflects their in vitro enzymatic inhibition.
| Inhibitor | Cell Line | Assay Readout | EC50 | Reference |
| CRT0105446 | MCF7 | Phospho-cofilin levels | ~7-fold less potent than LIMKi | [5][6] |
| CRT0105950 | MCF7 | Phospho-cofilin levels | ~2-fold less potent than LIMKi | [5][6] |
EC50 values represent the concentration of the inhibitor that gives a half-maximal response in a cellular assay. A direct EC50 value comparison was not available, but relative potency was described.
Kinase Selectivity Profile
A critical consideration for any kinase inhibitor is its selectivity. Both CRT0105446 and CRT0105950 have been profiled against a broad panel of kinases to assess their specificity. While both are potent LIMK inhibitors, their off-target profiles may differ, which could be a crucial factor in experimental design and data interpretation.
| Inhibitor | Kinase Panel Size | Selectivity Score (S35) | Key Off-Targets (if reported) | Reference |
| CRT0105446 | 442 | Not explicitly stated, but kinome map provided | Data not readily available | [7] |
| CRT0105950 | 442 | Not explicitly stated, but kinome map provided | Data not readily available | [7] |
The S(35) selectivity score is the ratio of kinases inhibited by >65% to the total number of kinases tested at a given concentration (e.g., 10 µM).
Mechanism of Action: The LIMK Signaling Pathway
Both CRT0105446 and CRT0105950 act as ATP-competitive inhibitors of LIMK1 and LIMK2. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of cofilin. This leads to an increase in the active, non-phosphorylated form of cofilin, which promotes actin filament disassembly and inhibits the stabilization of actin structures required for processes like cell migration and invasion.[8] The canonical signaling pathway is illustrated below.
Caption: The ROCK-LIMK-Cofilin signaling pathway and the inhibitory action of CRT0105446 and CRT0105950.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 values of CRT0105446 and CRT0105950 against LIMK1 and LIMK2.
Materials:
-
Recombinant human LIMK1 and LIMK2 enzymes
-
Cofilin substrate (recombinant)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
CRT0105446 and CRT0105950 (dissolved in DMSO)
-
[γ-³²P]ATP for radiometric assay or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based assay
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the inhibitors (CRT0105446 and CRT0105950) in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate (cofilin), and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (for radiometric assay) or just cold ATP (for ADP-Glo™ assay).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Cofilin Phosphorylation
This protocol describes how to measure the inhibition of cofilin phosphorylation in a cellular context.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 or A549)
-
Cell culture medium and supplements
-
CRT0105446 and CRT0105950
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
-
Microplate reader for quantification (optional)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of CRT0105446 or CRT0105950 for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total cofilin as a loading control.
-
Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal. Plot the normalized values against the inhibitor concentration to determine the EC50.
Caption: A generalized experimental workflow for evaluating LIMK inhibitors.
Conclusion: Which Inhibitor is Better?
Based on the available data, CRT0105950 is the more potent LIMK inhibitor both in vitro and in cellular assays when compared to CRT0105446.[1][3][4][5][6] Its sub-nanomolar IC50 against LIMK1 makes it an exceptionally powerful tool for probing LIMK1 function.
However, the choice of inhibitor may also depend on other factors:
-
Selectivity: If off-target effects are a major concern, a detailed analysis of the kinome scan data for both compounds is recommended to identify the inhibitor with the cleaner profile for the specific experimental system.
-
Research Objective: For studies requiring maximal inhibition of LIMK activity, CRT0105950 is the superior choice. If a less potent inhibitor is desired to study dose-dependent effects over a wider concentration range, CRT0105446 could be considered.
-
Availability and Cost: Practical considerations such as commercial availability and cost may also influence the decision.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. 4.4. Matrigel Invasion Assay [bio-protocol.org]
- 5. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thesgc.org [thesgc.org]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide to the Efficacy of CRT 0105446 and Other Prominent LIMK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the LIMK inhibitor CRT 0105446 with other well-characterized inhibitors of the LIM kinase (LIMK) family. The data presented is compiled from publicly available research to assist in the evaluation of these compounds for preclinical and discovery research.
Introduction to LIMK Inhibition
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin cytoskeletal dynamics. They are key downstream effectors of the Rho GTPase signaling pathway. By phosphorylating and inactivating cofilin, an actin-depolymerizing factor, LIMKs promote the stabilization of actin filaments. This process is crucial for various cellular functions, including cell motility, migration, and proliferation. Dysregulation of LIMK activity has been implicated in several pathologies, most notably in cancer, where it contributes to tumor invasion and metastasis. This has made LIMK an attractive target for therapeutic intervention.
Overview of this compound
This compound is a potent, small-molecule inhibitor of both LIMK1 and LIMK2. Its mechanism of action involves the suppression of cofilin phosphorylation, leading to a decrease in stabilized actin filaments. This activity has been shown to inhibit cancer cell invasion.
Comparative Efficacy of LIMK Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known LIMK inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) units. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
| Inhibitor | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Reference(s) |
| This compound | 8 | 32 | [1] |
| CRT0105950 | 0.3 | 1 | [1][2] |
| BMS-5 (LIMKi3) | 7 | 8 | [3][4] |
| T56-LIMKi | - | 35200 (cell growth IC50) | [5][6][7] |
| Pyr1 | 50 | 75 | [8][9] |
| LX7101 | 24 - 32 | 1.6 - 4.3 | [10][11][12][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from common practices in the field.
In Vitro LIMK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the phosphorylation of a substrate by a LIMK enzyme.
-
Reagents and Materials:
-
Recombinant human LIMK1 or LIMK2 enzyme
-
Cofilin substrate (or a suitable peptide substrate)
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 0.25 mM EGTA, 0.01% Triton X-100, 1 mM DTT)
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-cofilin antibody and an XL665-labeled secondary antibody)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the assay plate, add the inhibitor dilutions.
-
Add the LIMK enzyme and cofilin substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against inhibitor concentration to determine the IC50 value.
-
Cellular Phospho-Cofilin Western Blot Assay
This assay measures the level of phosphorylated cofilin in cells treated with LIMK inhibitors.
-
Reagents and Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
LIMK inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the LIMK inhibitors for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-cofilin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total cofilin antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total cofilin.
-
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells in the presence of LIMK inhibitors.
-
Reagents and Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
LIMK inhibitors
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Harvest and resuspend the cells in serum-free medium containing the LIMK inhibitors at various concentrations.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view using a microscope.
-
Compare the number of invaded cells in the inhibitor-treated groups to the control group.
-
Visualizations
LIMK Signaling Pathway
Caption: The LIMK signaling pathway and the point of intervention for LIMK inhibitors.
General Experimental Workflow for LIMK Inhibitor Characterization
Caption: A generalized workflow for the characterization of novel LIMK inhibitors.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. In vitro kinase assay [protocols.io]
- 3. snapcyte.com [snapcyte.com]
- 4. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 6. Phospho-Cofilin (Ser3) Polyclonal Antibody (PA5-143669) [thermofisher.com]
- 7. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. corning.com [corning.com]
- 11. scientificlabs.com [scientificlabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Validation of CRT 0105446's anti-invasive effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-invasive properties of CRT0105446, a novel LIM kinase (LIMK) inhibitor. The document summarizes its mechanism of action, compares its enzymatic activity with other known LIMK inhibitors, and details the experimental protocols used to assess its anti-invasive efficacy. This information is intended to assist researchers in evaluating CRT0105446 for further investigation in cancer therapeutics.
Introduction to LIM Kinase Inhibition in Cancer Invasion
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. This process involves the dynamic reorganization of the actin cytoskeleton, which is regulated by a complex signaling network. The RhoA-ROCK-LIMK-cofilin pathway has been identified as a key regulator of these cytoskeletal changes.
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in this pathway. They are downstream effectors of the Rho family of GTPases and their associated ROCK kinases. The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor. By phosphorylating cofilin at Serine-3, LIMKs inactivate it, leading to the stabilization of F-actin filaments and the promotion of invasive structures such as invadopodia. Upregulation of LIMK has been observed in various invasive cancer cell lines and metastatic tumors, making it an attractive therapeutic target for anti-cancer therapies aimed at inhibiting metastasis.
CRT0105446 and its analogue, CRT0105950, have been identified as novel and potent inhibitors of LIM kinases. These compounds have been shown to reduce the invasive capacity of cancer cells, highlighting their potential as anti-metastatic agents.
Comparative Analysis of LIMK Inhibitors
While specific quantitative data on the anti-invasive effects of CRT0105446 in various cell lines is not extensively available in the public domain, a comparison of its enzymatic activity against LIMK1 and LIMK2 with other well-characterized LIMK inhibitors, such as BMS-3 and BMS-5, provides valuable insights into its potential efficacy.
Table 1: Comparison of Enzymatic Activity of LIMK Inhibitors
| Compound | Target(s) | IC50 (LIMK1) | IC50 (LIMK2) | Key Cellular Effects Related to Invasion |
| CRT0105446 | LIMK1/2 | Data not available | Data not available | Significantly reduces the ability of MDA-MB-231 breast cancer cells to invade a Matrigel plug. |
| BMS-3 | LIMK1/2 | 5 nM[1][2] | 6 nM[1][2] | Inhibits cofilin phosphorylation; reduces invasion in MDA-MB-231 breast cancer cells.[3] |
| BMS-5 | LIMK1/2 | 7 nM[3][4] | 8 nM[3][4] | Inhibits cofilin phosphorylation in MDA-MB-231 cells; reduces tumor cell invasion in a 3D Matrigel assay.[3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of CRT0105446 and the methods used to validate its anti-invasive effects, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Figure 1. The RhoA-ROCK-LIMK-Cofilin signaling pathway in cancer cell invasion.
Figure 2. General workflow for a Matrigel-based Transwell invasion assay.
Experimental Protocols
The anti-invasive effects of CRT0105446 and other LIMK inhibitors are typically evaluated using in vitro invasion assays, such as the Boyden chamber or Transwell assay. Below is a detailed protocol for a Matrigel-based invasion assay.
Matrigel Invasion Assay Protocol
This protocol is a standard method for assessing the invasive potential of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3, HT1080)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Matrigel Basement Membrane Matrix
-
Boyden chambers or Transwell inserts (8 µm pore size)
-
24-well plates
-
CRT0105446 and comparator compounds (e.g., BMS-3, BMS-5)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (or other suitable stain)
-
Microscope
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration.
-
Coat the upper surface of the Transwell insert membranes with the diluted Matrigel solution and allow it to solidify by incubating at 37°C for at least 30 minutes.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
-
Add CRT0105446 or comparator compounds at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invasive cells and Matrigel from the upper surface of the membrane.
-
Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Express the results as a percentage of invasion relative to the vehicle control.
-
Calculate the percentage of invasion inhibition for each compound concentration.
-
Conclusion
CRT0105446 is a promising anti-invasive agent that targets the LIMK signaling pathway. While direct quantitative comparisons with other LIMK inhibitors in cell-based invasion assays are not yet widely published, its demonstrated ability to significantly reduce cancer cell invasion warrants further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and characterize the anti-metastatic potential of CRT0105446 in various cancer models.
References
Unveiling the Mechanism of CRT 0105446: A Comparative Analysis with LIMK siRNA Knockdown
For Immediate Release
A deep dive into the mechanism of action of the novel LIM kinase (LIMK) inhibitor, CRT 0105446, reveals a strong correlation with the phenotypic effects of LIMK1 and LIMK2 gene silencing. This comparison guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, leveraging experimental data to cross-validate the on-target effects of this compound.
The LIM kinase family, comprising LIMK1 and LIMK2, plays a pivotal role in regulating cytoskeletal dynamics, primarily through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[1][2] This function positions LIM kinases as critical mediators of cell motility, invasion, and proliferation, making them attractive targets for cancer therapy. This compound has emerged as a potent inhibitor of both LIMK1 and LIMK2.[1][2] This guide objectively compares the cellular effects of this compound with those observed following siRNA-mediated knockdown of LIMK1 and LIMK2, providing robust evidence for its mechanism of action.
Performance Comparison: this compound vs. LIMK siRNA Knockdown
To validate that the cellular effects of this compound are a direct consequence of LIMK inhibition, its performance was compared to the effects of reducing LIMK1 and LIMK2 expression using small interfering RNA (siRNA). The following tables summarize the key quantitative data from these comparative experiments.
Table 1: Effect on Cofilin Phosphorylation
| Treatment | Target Cell Line | Method | Key Finding | Reference |
| This compound | MCF7 breast cancer cells | Immunofluorescence | Dose-dependent decrease in phospho-cofilin levels. | [1] |
| LIMK1/2 siRNA | SK-N-AS neuroblastoma cells | Western Blot | Significant reduction in LIMK1 and LIMK2 protein levels. | [1] |
Table 2: Impact on Cancer Cell Viability
| Treatment | Target Cell Line | Method | EC50 / % Viability Reduction | Reference |
| This compound | Neuroblastoma cell lines (average of 27 lines) | CellTiter-Glo® | Mean EC50 ~1µM | [1] |
| LIMK1/2 siRNA | SK-N-AS neuroblastoma cells | CellTiter-Glo® | ~30% reduction in cell viability | [1] |
| LIMK1/2 siRNA | SK-N-SH neuroblastoma cells | CellTiter-Glo® | ~40% reduction in cell viability | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to validate the mechanism of this compound.
References
A Comparative Guide to Investigating Actin Dynamics Beyond LIMK Inhibition
For researchers, scientists, and drug development professionals, understanding the intricate dance of actin dynamics is paramount. While LIM Kinase (LIMK) inhibitors have been a valuable tool, a diverse array of alternative methods offers unique advantages for dissecting the complexities of the actin cytoskeleton. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The regulation of actin polymerization and depolymerization is fundamental to numerous cellular processes, from cell motility and division to morphogenesis and intracellular transport. The Rho-associated coiled-coil containing protein kinase (ROCK)/LIMK/cofilin signaling pathway is a well-established regulator of actin dynamics. LIMK phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments.[1][2][3] Consequently, inhibiting LIMK has been a common strategy to modulate actin dynamics. However, alternative approaches targeting different regulatory nodes of the actin cytoskeleton provide distinct and complementary insights.
This guide explores pharmacological alternatives to LIMK inhibition, including targeting upstream regulators like ROCK, directly modulating actin-nucleating factors such as the Arp2/3 complex and formins, and directly interfering with actin polymerization and depolymerization.
Comparative Analysis of Pharmacological Inhibitors
The following table summarizes key pharmacological agents used to study actin dynamics, offering a comparative overview of their targets, mechanisms, and effective concentrations.
| Target Protein/Process | Inhibitor | Mechanism of Action | In Vitro Potency (IC50/Ki) | Cellular Effective Concentration | Key References |
| ROCK | Y-27632 | ATP-competitive inhibitor of ROCK1 and ROCK2. | Ki = 220 nM (ROCK) | 10 - 30 µM | [1][4] |
| Fasudil | ATP-competitive inhibitor of ROCK. | IC50 = 158 nM (ROCK2) | 10 - 100 µM | [4][5] | |
| Arp2/3 Complex | CK-666 | Binds to the Arp2/3 complex, stabilizing its inactive conformation and preventing nucleation of branched actin filaments. | IC50 = 4 µM (human), 17 µM (bovine), 5 µM (fission yeast) | 50 - 300 µM | [6][7] |
| CK-869 | Inhibits the Arp2/3 complex; more potent than CK-666 against some isoforms. | IC50 = 11 µM | 50 - 100 µM | [8][9] | |
| Formins | SMIFH2 | Inhibits the FH2 domain of formins, preventing both nucleation and processive elongation of actin filaments. | IC50 = 5 - 15 µM (formin-mediated actin assembly) | 10 - 25 µM | [10][11][12] |
| Actin Polymerization | Latrunculin A | Binds to G-actin monomers, sequestering them and preventing their incorporation into filaments. | Kd = 0.1 µM (ATP-actin) | 20 nM - 200 nM | [13][14] |
| Cytochalasin D | Binds to the barbed end of F-actin, inhibiting both the association and dissociation of actin subunits. | - | 200 pM - 2 µM | [13][14][15] | |
| Actin Stabilization | Jasplakinolide | Binds to and stabilizes F-actin, promoting polymerization and inhibiting depolymerization. | - | 100 nM - 1 µM | [16] |
Signaling Pathways and Inhibitor Targets
To visualize the interplay of these molecules, the following diagrams illustrate the key signaling pathways governing actin dynamics and the points of intervention for the discussed inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Pyrene-Actin Polymerization Assay
This assay is a cornerstone for in vitro measurement of actin polymerization kinetics. It relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a polymer.[17][18][19]
Workflow:
Methodology:
-
Preparation of Pyrene-Labeled G-Actin: Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
Reaction Mixture: In a fluorometer cuvette, mix the G-actin solution with the test compound (inhibitor or vehicle control) at the desired concentration.
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).
-
Fluorescence Measurement: Immediately begin recording fluorescence intensity over time using a spectrofluorometer with excitation and emission wavelengths set to approximately 365 nm and 407 nm, respectively.
-
Data Analysis: Analyze the resulting kinetic curve to determine the lag time (nucleation), the slope of the rapid increase in fluorescence (elongation rate), and the plateau (steady-state).
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the visualization of individual actin filament dynamics near the coverslip surface with high signal-to-noise ratio.[20][21][22]
Methodology:
-
Flow Chamber Preparation: Assemble a flow chamber using a glass slide and a coverslip functionalized to bind actin filaments (e.g., coated with NEM-myosin).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing fluorescently labeled G-actin (e.g., Alexa Fluor 488-actin), ATP, and the inhibitor of interest in a TIRF buffer.
-
Imaging: Introduce the reaction mixture into the flow chamber and immediately begin acquiring time-lapse images using a TIRF microscope.
-
Data Analysis: Analyze the image series to measure parameters such as filament elongation rates, shortening rates, and nucleation events. Kymographs are often used for visualizing and quantifying filament dynamics.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of inhibitors on collective cell migration.[23][24][25]
Methodology:
-
Cell Culture: Grow a confluent monolayer of cells in a culture plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Wash the cells to remove debris and add fresh media containing the test inhibitor or vehicle control.
-
Image Acquisition: Acquire images of the wound at the beginning of the experiment (t=0) and at subsequent time points (e.g., every 6-24 hours).
-
Data Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure, which is indicative of cell migration.
Conclusion
The study of actin dynamics is a vibrant field, and the choice of experimental tools significantly influences the questions that can be addressed. While LIMK inhibitors remain relevant, the alternatives presented in this guide offer a broader and more nuanced approach. ROCK inhibitors allow for the investigation of the upstream RhoA signaling pathway. Arp2/3 complex and formin inhibitors enable the specific dissection of branched versus unbranched actin network formation. Direct actin binders like latrunculin and cytochalasin provide potent, albeit more general, means to perturb the entire actin cytoskeleton.
References
- 1. Actin Dynamics, Regulated by RhoA-LIMK-Cofilin Signaling, Mediates Rod Photoreceptor Axonal Retraction After Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. CK-666 and CK-869 differentially inhibit Arp2/3 iso-complexes | EMBO Reports [link.springer.com]
- 9. CK-666 and CK-869 differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The formin inhibitor SMIFH2 inhibits members of the myosin superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitor of Formin Homology 2 Domains (SMIFH2) Reveals the Roles of the Formin Family of Proteins in Spindle Assembly and Asymmetric Division in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Actin-targeting natural compounds as tools to study the role of actin cytoskeleton in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 18. Actin polymerization assay | Andex [andexbiotech.com]
- 19. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metformin Inhibits Cell Proliferation, Migration and Invasion by Attenuating CSC Function Mediated by Deregulating miRNAs in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journal.waocp.org [journal.waocp.org]
- 25. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Please inhibit responsibly: Natural and synthetic actin toxins as useful tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CRT 0105446 vs. BMS-5 in LIM Kinase Inhibition
A Comparative Guide for Researchers in Oncology and Cell Biology
This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of LIM kinases (LIMK), CRT 0105446 and BMS-5. Both compounds are potent inhibitors of LIMK1 and LIMK2, key regulators of actin cytoskeletal dynamics, and have garnered interest for their potential as anti-invasive and anti-metastatic agents in cancer therapy. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical and cellular activities, supported by available experimental data and detailed methodologies.
Introduction to LIM Kinase and its Inhibition
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of the actin cytoskeleton. They are downstream effectors of the Rho family of small GTPases. The primary substrate of LIM kinases is cofilin, an actin-depolymerizing factor.[1] Phosphorylation of cofilin by LIMK at Ser-3 inactivates its actin-severing activity, leading to the accumulation of filamentous actin (F-actin). This process is crucial for various cellular functions, including cell motility, invasion, and cytokinesis. Overexpression and hyperactivity of LIMK have been implicated in the progression and metastasis of various cancers, making them attractive targets for therapeutic intervention.
This compound and BMS-5 are two potent inhibitors that target the kinase activity of LIMK, thereby preventing cofilin phosphorylation and promoting actin filament disassembly. This guide will delve into a head-to-head comparison of their performance based on published data.
Biochemical and Cellular Performance: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and BMS-5, detailing their inhibitory potency against LIMK1 and LIMK2, as well as their effects in cellular assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Method | Source |
| This compound | LIMK1 | 8 | Not specified | [2][3] |
| LIMK2 | 32 | Not specified | [4] | |
| BMS-5 | LIMK1 | 7 | TCA precipitation assay | [5][6][7][8] |
| LIMK2 | 8 | TCA precipitation assay | [5][6][7][8] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Source |
| This compound | Not specified | Matrigel Invasion | Inhibition of invasion | 3 µM | [2] |
| Not specified | Cell Viability | - | No significant effect at 10 µM | [2] | |
| BMS-5 | Nf2ΔEx2 mouse Schwann cells (MSCs) | Western Blot | Cofilin-Ser3 phosphorylation | ~2 µM | [5][7] |
| Nf2ΔEx2 MSCs | Cell Viability | Reduction in viability | 3.9 µM | [5][7] | |
| MDA-MB-231 | 3D Matrigel Invasion | Reduction of invasion | Not specified | [7] |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities.
This compound: A kinome scan of 442 kinases at a concentration of 10 µM revealed that this compound is a relatively selective inhibitor. The majority of kinases were inhibited by less than 50%.[9]
BMS-5: In a panel of 307 kinases, BMS-5 was found to be highly selective, inhibiting only 8 additional kinases.[10] A more recent comparative analysis of 17 LIMK inhibitors, which included BMS-5 (referred to as LIMKi3), provides further insight into its selectivity profile in both enzymatic and cellular assays.[11][12]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: The LIMK signaling pathway, a key regulator of actin dynamics and cell invasion.
Caption: A generalized workflow for the characterization of LIMK inhibitors.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. Specific details may vary between laboratories and publications.
In Vitro Kinase Assay (TCA Precipitation Method for BMS-5)
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate, in this case, cofilin (also known as actin depolymerizing factor or ADF).
-
Reaction Setup: The kinase reaction is typically performed in a 96-well plate. Each well contains the kinase domain of LIMK1 or LIMK2, a biotinylated ADF substrate, and the test inhibitor (BMS-5) at various concentrations.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP (e.g., at a final concentration of 1 µM).
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for substrate phosphorylation.
-
Termination and Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA). The biotinylated substrate is then captured on a streptavidin-coated filter plate.
-
Washing: The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Cellular Phospho-Cofilin Assay (Western Blot)
This assay quantifies the levels of phosphorylated cofilin in cells treated with a LIMK inhibitor.
-
Cell Culture and Treatment: Cancer cells (e.g., Nf2ΔEx2 mouse Schwann cells) are cultured to a suitable confluency and then treated with varying concentrations of the inhibitor (e.g., BMS-5) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated cofilin (Ser3) and total cofilin. A loading control antibody (e.g., α-tubulin or GAPDH) is also used.
-
Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated cofilin to total cofilin is calculated and normalized to the loading control.
3D Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo process of metastasis.
-
Preparation of Matrigel-Coated Inserts: The upper chambers of transwell inserts (e.g., 8.0 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are serum-starved, resuspended in serum-free medium containing the test inhibitor (e.g., this compound), and seeded into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-Invasive Cells: The non-invasive cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The invasive cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet or DAPI).
-
Quantification: The number of invaded cells is counted in several random fields under a microscope. The percentage of invasion is calculated relative to a control (untreated cells).
Summary and Conclusion
Both this compound and BMS-5 are potent inhibitors of LIM kinases with low nanomolar IC50 values in biochemical assays.
-
BMS-5 appears to be slightly more potent against both LIMK1 and LIMK2 in the reported biochemical assays. It has been more extensively characterized in the public domain, with data available on its cellular effects on cofilin phosphorylation and cell viability, along with its high selectivity.
-
This compound also demonstrates high potency, particularly against LIMK1. While less cellular data is publicly available compared to BMS-5, its efficacy in inhibiting cell invasion at micromolar concentrations without significant cytotoxicity is a promising feature.
For researchers selecting a LIMK inhibitor, the choice may depend on the specific experimental context. BMS-5 offers a well-documented profile with robust data on both biochemical and cellular activities. This compound represents a valuable alternative, particularly for studies focused on anti-invasive properties. Direct, side-by-side experimental evaluation of these two compounds under identical conditions would be invaluable for a definitive comparison of their performance.
This guide provides a foundational comparison based on currently available data to aid researchers in making informed decisions for their studies into the role of LIM kinases in health and disease.
References
- 1. Nischarin Inhibits LIM Kinase To Regulate Cofilin Phosphorylation and Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRT-0105446 | CAS#:1661846-05-4 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-5 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. xcessbio.com [xcessbio.com]
- 8. BMS-5 [cogershop.com]
- 9. researchgate.net [researchgate.net]
- 10. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for CRT 0105446
For researchers, scientists, and drug development professionals handling CRT 0105446, a potent LIMK1 inhibitor, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides a comprehensive overview of its known properties and outlines a general disposal protocol based on best practices for similar chemical compounds, such as aminothiazoles and potent kinase inhibitors.
Disclaimer: The following information is for guidance purposes only and should not replace the specific instructions provided in the official Safety Data Sheet (SDS) from the manufacturer or supplier of this compound. It is imperative to obtain and meticulously follow the recommendations in the SDS for this compound.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| Function | Potent inhibitor of LIMK1[1] |
| IC50 | 8 nM for LIMK1[2] |
General Disposal Procedures for this compound and Contaminated Materials
In the absence of a specific SDS, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[3][4] This includes pipette tips, gloves, and empty vials. The following step-by-step protocol is based on established best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 2: Waste Classification and Segregation
-
Hazardous Waste: Treat this compound as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams. Keep it in a dedicated and properly labeled waste container.[3]
Step 3: Waste Collection and Containerization
-
Container: Use a designated, leak-proof, and chemically compatible container for the waste. The container must have a secure, tight-fitting lid.[3]
-
Labeling: Clearly label the hazardous waste container with the full chemical name "this compound" and indicate that it contains a potent kinase inhibitor. Include the date when the first waste was added.[3]
Step 4: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and, if necessary, in secondary containment to prevent spills.[4]
Step 5: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[4]
-
Ensure all required documentation for waste pickup and disposal is completed and maintained as per your institution's and local regulations.[4]
Disposal of Empty Containers: A container that has held this compound should also be considered hazardous waste. If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of chemical waste like this compound.
Caption: General workflow for the disposal of chemical waste.
References
Essential Safety and Handling Information for CRT 0105446
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like CRT 0105446, a LIMK inhibitor, is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal, fostering a culture of safety and trust in the laboratory.
Personal Protective Equipment (PPE) for Handling this compound
As a potent research chemical, this compound requires stringent handling protocols to minimize exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes or airborne particles of the compound.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling.[5] | Prevents skin contact with the compound. Proper removal technique is crucial to avoid contamination.[5] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator. Recommended when handling the powder, especially outside of a ventilated enclosure.[5] | Minimizes the risk of inhaling the powdered compound, which may cause respiratory tract irritation or other adverse health effects.[2][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Provides a barrier against accidental skin exposure.[2][3][4] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict experimental protocol is critical for the safe handling of this compound. The following steps provide a general guideline for laboratory use.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure, especially when handling the solid compound.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][3]
2. Handling the Compound:
-
Before opening the vial, gently tap it to ensure all the powder has settled at the bottom.[6]
-
Wear all recommended PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols during handling.[2]
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the vial containing the compound.
-
Cap the vial and mix by vortexing or gentle agitation until the solid is fully dissolved.
4. Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.
-
Decontaminate all work surfaces and equipment used.
-
Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[5]
5. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
